Product packaging for 2-Hydroxygentamicin C1(Cat. No.:CAS No. 60609-40-7)

2-Hydroxygentamicin C1

Cat. No.: B15345785
CAS No.: 60609-40-7
M. Wt: 493.6 g/mol
InChI Key: VAVZWASKZVXMFU-UHFFFAOYSA-N
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Description

2-Hydroxygentamicin C1 is a chemical derivative related to the gentamicin C complex, a group of aminoglycoside antibiotics. Gentamicin components are known for their broad-spectrum activity against Gram-negative and some Gram-positive bacteria . The primary mechanism of action for aminoglycosides like gentamicin involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis, leading to misreading of the genetic code and ultimately resulting in bacterial cell death . Individual components of the gentamicin mixture, such as C1, C1a, and C2, are of significant research interest for structure-activity relationship (SAR) studies. These studies aim to elucidate how specific structural modifications, like hydroxylation, impact key properties including antibacterial potency, ototoxicity (hearing loss), and nephrotoxicity (kidney damage) . Research using pure congeners has shown that different components have varying toxicological profiles, driving the need for well-characterized individual compounds for investigative purposes . Consequently, this compound is a valuable compound for advanced research applications. These include exploring novel aminoglycoside derivatives with potentially improved therapeutic indexes, investigating mechanisms of antibiotic resistance conferred by aminoglycoside-modifying enzymes, and conducting metabolic and pharmacokinetic studies . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43N5O8 B15345785 2-Hydroxygentamicin C1 CAS No. 60609-40-7

Properties

CAS No.

60609-40-7

Molecular Formula

C21H43N5O8

Molecular Weight

493.6 g/mol

IUPAC Name

2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O8/c1-8(25-3)10-6-5-9(22)19(32-10)33-16-11(23)13(27)12(24)17(14(16)28)34-20-15(29)18(26-4)21(2,30)7-31-20/h8-20,25-30H,5-7,22-24H2,1-4H3

InChI Key

VAVZWASKZVXMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)NC

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Novel Aminoglycoside: A Technical Guide to the Discovery and Origin of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

[CITY, STATE] – October 26, 2025 – This document provides a comprehensive technical overview of the discovery and origin of 2-Hydroxygentamicin C1, an aminoglycoside antibiotic derived from a unique biosynthetic approach. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of antibiotic discovery, metabolic engineering, and infectious disease.

Executive Summary

This compound is a notable aminoglycoside antibiotic that emerged not from conventional screening of microorganisms, but through a targeted strategy known as mutational biosynthesis. This technique leverages chemically blocked mutants of antibiotic-producing bacteria, which are then supplied with synthetic analogs of the natural biosynthetic intermediates. The discovery of this compound is a seminal example of this approach, demonstrating its utility in generating novel antibiotic structures with potentially altered biological activities. This whitepaper will detail the pioneering discovery, the unique biosynthetic origin, comparative bioactivity data, and the experimental protocols that underpinned this scientific advancement.

Discovery and Origin

The discovery of this compound was reported in 1977 by Rosi, Goss, and Daum.[1] Their work centered on the targeted manipulation of the gentamicin-producing bacterium, Micromonospora purpurea.

The Principle of Mutational Biosynthesis

The core of this discovery lies in the generation of an "idiotrophic" mutant of M. purpurea. This mutant was specifically engineered to be deficient in the biosynthesis of 2-deoxystreptamine, a crucial aminocyclitol building block for the natural gentamicin complex (Gentamicin C1, C1a, and C2).[1] This metabolic block rendered the organism incapable of producing gentamicins unless 2-deoxystreptamine was supplied exogenously in the fermentation medium.

The Genesis of this compound

The innovation by Rosi and colleagues was to feed this idiotrophic mutant not with the natural intermediate, but with a synthetic analog: streptamine. Streptamine differs from 2-deoxystreptamine by the presence of a hydroxyl group at the C-2 position. The biosynthetic machinery of the M. purpurea idiotroph, while unable to synthesize its own aminocyclitol, was capable of recognizing and incorporating the supplied streptamine into the gentamicin biosynthetic pathway. This resulted in the synthesis of a novel antibiotic complex, which they named 2-hydroxygentamicin.[1][2] Subsequent analysis revealed this complex to be composed primarily of this compound and C2.[1]

Quantitative Data: A Comparative Analysis

The biological activity of the 2-hydroxygentamicin C complex was evaluated and compared to the parent gentamicin C complex. The novel compound exhibited a broad spectrum of antibacterial activity, and notably, showed enhanced activity against certain gentamicin-resistant bacterial strains.[1][2]

Organism2-Hydroxygentamicin C ComplexGentamicin C Complex
Staphylococcus aureus Smith0.10.05
Staphylococcus aureus Wintrop0.20.1
Streptococcus pyogenes0.40.2
Escherichia coli0.80.4
Klebsiella pneumoniae0.40.2
Proteus mirabilis1.60.8
Pseudomonas aeruginosa1.60.8

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of 2-Hydroxygentamicin C Complex and Gentamicin C Complex. Data is synthesized from the findings of Rosi et al. (1977).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound, based on the original research and standard practices in the field.

Generation of the 2-Deoxystreptamine-Deficient Idiotroph
  • Mutagenesis: A culture of Micromonospora purpurea is exposed to a mutagenic agent (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) to induce random mutations in its genome.

  • Selection: The mutagenized population is then plated on a minimal medium devoid of 2-deoxystreptamine. Colonies that fail to grow are candidates for being 2-deoxystreptamine auxotrophs.

  • Screening: Candidate colonies are replica-plated onto minimal medium and minimal medium supplemented with 2-deoxystreptamine. Colonies that grow only on the supplemented medium are selected as potential 2-deoxystreptamine-deficient idiotrophs.

  • Confirmation: The selected mutants are grown in a fermentation medium with and without the addition of 2-deoxystreptamine. Antibiotic production is assayed, and strains that only produce gentamicin in the presence of 2-deoxystreptamine are confirmed as idiotrophs.

Mutational Biosynthesis of this compound
  • Inoculum Preparation: A seed culture of the confirmed M. purpurea 2-deoxystreptamine-deficient idiotroph is prepared by growing the microorganism in a suitable nutrient-rich broth.

  • Fermentation: The seed culture is used to inoculate a production fermentation medium. This medium is formulated to support the growth of the microorganism but lacks 2-deoxystreptamine.

  • Precursor Feeding: A sterile solution of streptamine is added to the fermentation broth at a predetermined time point during the growth phase of the microorganism.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the biosynthesis of the new antibiotic.

  • Harvest: At the end of the fermentation, the broth is harvested for the extraction and purification of the produced aminoglycoside.

Extraction and Purification of this compound
  • Broth Clarification: The harvested fermentation broth is first clarified by centrifugation or filtration to remove the microbial cells.

  • Cation Exchange Chromatography: The clarified broth, containing the positively charged aminoglycoside, is passed through a column packed with a cation exchange resin. The antibiotic binds to the resin, while neutral and negatively charged impurities are washed away.

  • Elution: The bound aminoglycoside is eluted from the resin using a solution with a high salt concentration or a change in pH.

  • Desalting and Concentration: The eluate containing the crude antibiotic is desalted and concentrated, for example, by reverse osmosis or vacuum evaporation.

  • Preparative High-Performance Liquid Chromatography (HPLC): The concentrated and desalted crude product is subjected to preparative HPLC to separate the different components of the 2-hydroxygentamicin complex, yielding purified this compound.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: A panel of clinically relevant bacterial strains is used for the assay.

  • Inoculum Preparation: The bacterial strains are grown to a specific optical density, and the cultures are diluted to a standardized cell density.

  • Serial Dilution: The purified this compound and the standard Gentamicin C1 are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

mutational_biosynthesis_workflow cluster_mutagenesis Mutant Generation cluster_fermentation Fermentation & Biosynthesis cluster_purification Downstream Processing M_purpurea Micromonospora purpurea (Wild-Type) Mutagenesis Chemical Mutagenesis (e.g., NTG) M_purpurea->Mutagenesis expose Idiotroph 2-Deoxystreptamine Idiotroph Mutagenesis->Idiotroph select Fermentation Fermentation in 2-DOS-deficient medium Idiotroph->Fermentation inoculate Biosynthesis Incorporation by Biosynthetic Enzymes Fermentation->Biosynthesis Streptamine Streptamine (Precursor Analog) Streptamine->Fermentation feed 2_OH_Gentamicin 2-Hydroxygentamicin Complex Biosynthesis->2_OH_Gentamicin Extraction Extraction from Fermentation Broth 2_OH_Gentamicin->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Final_Product This compound (Purified) Purification->Final_Product

Mutational Biosynthesis Workflow for this compound.

gentamicin_c1_biosynthesis Glucose_6P Glucose-6-Phosphate 2_DOS 2-Deoxystreptamine (2-DOS) Glucose_6P->2_DOS Multiple Steps Paromamine Paromamine 2_DOS->Paromamine Glycosylation Gentamicin_A2 Gentamicin A2 Paromamine->Gentamicin_A2 Glycosylation Gentamicin_X2 Gentamicin X2 Gentamicin_A2->Gentamicin_X2 Series of enzymatic modifications G418 G418 (Geneticin) Gentamicin_X2->G418 GenK (C-6' Methylation) Gentamicin_C2a Gentamicin C2a G418->Gentamicin_C2a Further modifications Gentamicin_C2 Gentamicin C2 Gentamicin_C2a->Gentamicin_C2 Epimerization Gentamicin_C1 Gentamicin C1 Gentamicin_C2->Gentamicin_C1 GenL (N-6' Methylation)

Simplified Biosynthetic Pathway of Gentamicin C1 in Wild-Type M. purpurea.

Conclusion

The discovery of this compound stands as a testament to the power of innovative approaches in antibiotic research. By combining microbial genetics with synthetic chemistry, the technique of mutational biosynthesis has proven to be a valuable tool for the rational design of novel bioactive compounds. The successful incorporation of streptamine by a 2-deoxystreptamine-deficient idiotroph of Micromonospora purpurea not only yielded a new member of the gentamicin family but also opened the door for the creation of a diverse array of aminoglycoside analogs. This work continues to inspire modern efforts in synthetic biology and metabolic engineering aimed at combating the growing challenge of antibiotic resistance.

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References

An In-depth Technical Guide to the 2-Hydroxygentamicin C1 Biosynthesis Pathway in Micromonospora purpurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gentamicin, a clinically significant aminoglycoside antibiotic produced by Micromonospora species, is a complex mixture of structurally related compounds. The primary producer, Micromonospora purpurea, synthesizes the gentamicin C complex, which includes major components C1, C1a, C2, C2a, and C2b. These components are crucial for treating severe Gram-negative bacterial infections. This technical guide provides a detailed exploration of the core biosynthetic pathway of gentamicin and delves into the mutational biosynthesis of 2-hydroxygentamicin C1, a derivative with potential for altered bioactivity and reduced toxicity.

The biosynthesis of gentamicin is a multi-step enzymatic process originating from the central aminocyclitol, 2-deoxystreptamine (2-DOS). However, through mutational biosynthesis, where a mutant strain of M. purpurea blocked in 2-DOS synthesis is supplied with an alternative precursor, novel gentamicin analogs can be generated. The feeding of streptamine, a hydroxylated analog of 2-DOS, to such a mutant leads to the production of the 2-hydroxygentamicin complex. This process highlights the substrate promiscuity of the downstream gentamicin biosynthetic enzymes.[1]

This document outlines the proposed biosynthetic pathway for this compound, summarizes the key enzymes and their functions, provides detailed experimental methodologies for relevant studies, and presents quantitative data where available.

Core Biosynthesis of the Gentamicin C Complex

The biosynthesis of the gentamicin C complex in Micromonospora purpurea is a complex, branched pathway involving a suite of enzymes encoded by the gen gene cluster. The pathway can be broadly divided into three stages: formation of the 2-deoxystreptamine (2-DOS) core, glycosylation to form the pseudotrisaccharide intermediate gentamicin X2, and subsequent divergent modifications to yield the final gentamicin C components.

Key Enzymes and Intermediates

The table below summarizes the key enzymes and their roles in the gentamicin C biosynthetic pathway. The promiscuity of these enzymes is critical for the biosynthesis of this compound when streptamine is provided as a precursor.

GeneEnzymeFunction
gtmA, B, C, D2-DOS Biosynthesis EnzymesCatalyze the formation of 2-deoxystreptamine from glucose-6-phosphate.
genNGenNN-methyltransferase acting on the C-3" amino group of an early intermediate.[2][3]
genD1GenD1Radical SAM-dependent C-methyltransferase that converts gentamicin A to gentamicin X2.[2][3]
genKGenKRadical SAM-dependent C-methyltransferase that catalyzes the C-6' methylation of gentamicin X2, initiating the branch leading to gentamicins C1, C2, and C2a.[4][5][6][7]
genQGenQFlavin-linked dehydrogenase that oxidizes the C-6' position of both gentamicin X2 and G418.[4][5][6]
genB1GenB1The primary aminotransferase that converts the 6'-oxo intermediates to their corresponding 6'-amino forms (JI-20A and JI-20B).[4][5][6]
genB2GenB2A PLP-dependent enzyme that catalyzes the epimerization of gentamicin C2a to gentamicin C2.[4][5][6][8]
genB3 / genB4GenB3 / GenB4PLP-dependent enzymes involved in the complex 3',4'-didehydroxylation steps that convert JI-20A and JI-20B into the final gentamicin C components.[4][5][6][9]
genPGenPA phosphotransferase that initiates the didehydroxylation process by phosphorylating JI-20A and JI-20Ba.[9][10]
genLGenLA 6'-N-methyltransferase that converts gentamicin C2 to C1 and gentamicin C1a to C2b. This gene is located outside the main gen cluster.[2][3][7]

Proposed Biosynthetic Pathway for this compound

The production of this compound is achieved through mutational biosynthesis. This process utilizes a mutant of M. purpurea that is unable to synthesize the natural 2-deoxystreptamine (2-DOS) core. When this mutant is fed streptamine, which contains an additional hydroxyl group at the C-2 position, the downstream biosynthetic enzymes act on this modified precursor.[1] This indicates a degree of substrate flexibility within the gentamicin biosynthetic machinery. The proposed pathway for this compound follows the same enzymatic steps as the native gentamicin C1 pathway, with the key difference being the presence of the 2-hydroxyl group on the aminocyclitol ring throughout the process.

This compound Biosynthesis Pathway cluster_precursor Precursor Feeding cluster_pathway Biosynthetic Pathway cluster_branch Pathway Branch Streptamine Streptamine (Fed to 2-DOS Mutant) 2-OH-Paromamine 2-OH-Paromamine Streptamine->2-OH-Paromamine Glycosylation 2-OH-Gentamicin_A2 2-OH-Gentamicin_A2 2-OH-Paromamine->2-OH-Gentamicin_A2 Glycosylation 2-OH-Gentamicin_A 2-OH-Gentamicin_A 2-OH-Gentamicin_A2->2-OH-Gentamicin_A GenD2, GenS2, GenN 2-OH-Gentamicin_X2 2-OH-Gentamicin_X2 2-OH-Gentamicin_A->2-OH-Gentamicin_X2 GenD1 2-OH-G418 2-OH-G418 2-OH-Gentamicin_X2->2-OH-G418 GenK (C-6' Methylation) 2-OH-JI-20A 2-OH-JI-20A 2-OH-Gentamicin_X2->2-OH-JI-20A GenQ, GenB1 (Unmethylated Branch) 2-OH-JI-20B 2-OH-JI-20B 2-OH-G418->2-OH-JI-20B GenQ, GenB1 2-OH-Gentamicin_C2a 2-OH-Gentamicin_C2a 2-OH-JI-20B->2-OH-Gentamicin_C2a GenP, GenB3, GenB4 (Didehydroxylation) 2-OH-Gentamicin_C2 2-OH-Gentamicin_C2 2-OH-Gentamicin_C2a->2-OH-Gentamicin_C2 GenB2 (Epimerization) 2-Hydroxygentamicin_C1 2-Hydroxygentamicin_C1 2-OH-Gentamicin_C2->2-Hydroxygentamicin_C1 GenL (6'-N-Methylation)

Proposed biosynthetic pathway for this compound.

Quantitative Data

Table 1: Major Components of the Gentamicin C Complex Produced by M. purpurea

ComponentStructureTypical Percentage
Gentamicin C1C-6' and 6'-N methylatedVariable
Gentamicin C1aUnmethylated at C-6'Variable
Gentamicin C2C-6' methylatedVariable
Gentamicin C2aC-6' methylated epimer of C2Variable
Gentamicin C2b6'-N methylatedVariable

Note: The exact percentages of each component can vary depending on the strain and fermentation conditions.[11][12][13]

Experimental Protocols

Mutational Biosynthesis of this compound

This protocol is based on the methodology for producing novel aminoglycosides by feeding precursor analogs to a blocked mutant.[1]

Workflow Diagram:

Mutational Biosynthesis Workflow A 1. Prepare a 2-DOS auxotrophic mutant of M. purpurea B 2. Culture the mutant in a gentamicin production medium A->B C 3. Add streptamine to the culture medium B->C D 4. Ferment for an appropriate period (e.g., 7-10 days) C->D E 5. Extract aminoglycosides from the fermentation broth D->E F 6. Purify the 2-hydroxygentamicin complex using ion-exchange and column chromatography E->F G 7. Analyze the purified components by LC-MS/MS and NMR F->G

Workflow for the mutational biosynthesis of this compound.

Methodology:

  • Strain and Culture Conditions: A 2-deoxystreptamine-negative mutant of Micromonospora purpurea is used. The mutant is cultured in a suitable fermentation medium that supports growth but not gentamicin production without the addition of an aminocyclitol precursor. Typical media contain sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.[14][15]

  • Precursor Feeding: Streptamine is added to the fermentation broth at a specific time point during the growth phase. The concentration of the fed precursor is optimized to maximize the yield of the desired product while minimizing toxicity to the cells.

  • Fermentation and Extraction: The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration. After the fermentation is complete, the culture broth is harvested, and the aminoglycosides are extracted. A common method involves adjusting the pH to acidic conditions, followed by cation-exchange chromatography to capture the basic aminoglycoside compounds.[16]

  • Purification and Analysis: The extracted compounds are further purified using techniques such as silica gel chromatography. The final purified products are analyzed and identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.[11][12][13][16][17][18][19]

In Vitro Enzyme Assays

To confirm the function of the biosynthetic enzymes and their promiscuity with 2-hydroxylated intermediates, in vitro assays are performed using purified recombinant enzymes.

Methodology:

  • Gene Cloning and Expression: The genes encoding the biosynthetic enzymes (e.g., genK, genQ, genB1, genL) are amplified from the genomic DNA of M. purpurea and cloned into an appropriate expression vector (e.g., pET series for E. coli expression). The recombinant proteins are then expressed in a suitable host, such as E. coli BL21(DE3).[20]

  • Protein Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity of the enzyme is assessed by SDS-PAGE.

  • Enzyme Assay: The activity of the purified enzyme is assayed in a reaction mixture containing a suitable buffer, the substrate (the 2-hydroxylated intermediate), any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, PLP for aminotransferases), and the purified enzyme. The reaction is incubated at an optimal temperature and then quenched.

  • Product Analysis: The reaction products are analyzed by LC-MS/MS to identify the formation of the expected product and to quantify the conversion.[3]

Gene Knockout for Pathway Elucidation

Targeted gene knockouts are essential for confirming the function of specific genes in the biosynthetic pathway.

Workflow Diagram:

Gene Knockout Workflow A 1. Design a knockout cassette with homologous arms flanking a resistance marker B 2. Introduce the cassette into M. purpurea via conjugation or electroporation A->B C 3. Select for double-crossover homologous recombination events B->C D 4. Verify the gene knockout by PCR and Southern blotting C->D E 5. Analyze the metabolite profile of the mutant strain by LC-MS/MS D->E

General workflow for gene knockout in Micromonospora purpurea.

Methodology:

  • Construction of the Knockout Vector: A suicide vector is typically used, which cannot replicate in Micromonospora. The vector contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation and Recombination: The knockout vector is introduced into M. purpurea through methods like intergeneric conjugation from E. coli or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the resistance marker.

  • Selection and Verification: Transformants are selected based on the resistance marker. Successful gene replacement is confirmed by PCR analysis and Southern blotting to ensure the correct integration of the knockout cassette and the absence of the wild-type gene.[2][3]

  • Metabolite Analysis: The fermentation broth of the knockout mutant is analyzed by LC-MS/MS to observe the accumulation of biosynthetic intermediates before the blocked step and the disappearance of downstream products, thereby confirming the function of the knocked-out gene.[6]

Conclusion

The biosynthesis of this compound in Micromonospora purpurea is a prime example of how mutational biosynthesis can be leveraged to create novel antibiotic derivatives. The inherent substrate promiscuity of the gentamicin biosynthetic enzymes allows for the incorporation of streptamine, leading to a hydroxylated analog of the natural product. A thorough understanding of this pathway, the enzymes involved, and the experimental techniques to manipulate them is crucial for the rational design and engineering of new aminoglycoside antibiotics with potentially improved therapeutic properties. Further research into the kinetic characterization of the biosynthetic enzymes with these unnatural substrates will provide deeper insights for future metabolic engineering efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic belonging to the gentamicin family. These antibiotics are well-established for their potent bactericidal activity against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related and well-characterized parent compound, Gentamicin C1, for comparative purposes. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound and Gentamicin C1 are summarized in the table below. It is important to note that while the molecular formula and weight are specific to this compound, other experimental data are derived from studies on Gentamicin C1 and are provided here as a reference.

PropertyThis compoundGentamicin C1
Molecular Formula C21H43N5O8[1]C21H43N5O7[2][3]
Molecular Weight 493.59 g/mol [1]477.6 g/mol [2][3]
Melting Point Not available94-100 °C[4]
Boiling Point Not availableNot available
Solubility Not availableFreely soluble in water[4]; Soluble in ethylene glycol, formamide[4]
pKa (amine groups) Not availableMultiple values between 6.4 and 9.8 have been determined for the different amine groups.[5][6]

Note: The addition of a hydroxyl group in this compound is expected to slightly increase its polarity and may influence its solubility and chromatographic behavior compared to Gentamicin C1.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively documented in publicly available literature. However, the general methodologies employed for the production and analysis of the gentamicin complex are well-established and can be adapted.

Synthesis of the Gentamicin C Complex

The industrial production of gentamicin is primarily achieved through fermentation of the actinomycete Micromonospora purpurea.[4][7] The biosynthesis of the various gentamicin C components is a complex enzymatic process. A generalized overview of this pathway is depicted in the diagram below. The production of 2-hydroxygentamicin variants can be achieved through mutational biosynthesis, where a specific gene in the biosynthetic pathway is inactivated and an analogue of the natural intermediate is supplied to the culture medium.[1]

Analytical Characterization

The analysis of gentamicin components is challenging due to their high polarity and lack of a strong UV chromophore. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and effective analytical technique.

A typical analytical workflow involves:

  • Sample Preparation: Extraction of the aminoglycosides from the sample matrix (e.g., fermentation broth, biological fluids). This can be achieved through solid-phase extraction (SPE).

  • Chromatographic Separation: Separation of the different gentamicin components using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is often necessary in reverse-phase chromatography to improve peak shape and retention.[8]

  • Detection and Quantification: Detection is typically performed using a mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI) mode.[9][10][11] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Visualizations

Gentamicin C Biosynthesis Pathway

The following diagram illustrates a simplified overview of the biosynthetic pathway leading to the formation of various Gentamicin C components.

Gentamicin_Biosynthesis Paromamine Paromamine Gentamicin_A2 Gentamicin_A2 Paromamine->Gentamicin_A2 Multiple Steps Gentamicin_X2 Gentamicin_X2 Gentamicin_A2->Gentamicin_X2 GenN, GenD1 G418 G418 Gentamicin_X2->G418 GenK JI-20A JI-20A Gentamicin_X2->JI-20A GenQ, GenB1 JI-20B JI-20B G418->JI-20B GenQ, GenB1 Gentamicin_C1a Gentamicin_C1a JI-20A->Gentamicin_C1a GenP, GenB3, GenB4 Gentamicin_C2a Gentamicin_C2a JI-20B->Gentamicin_C2a GenP, GenB3, GenB4 Gentamicin_C2b Gentamicin_C2b Gentamicin_C1a->Gentamicin_C2b GenL Gentamicin_C2 Gentamicin_C2 Gentamicin_C2a->Gentamicin_C2 GenB2 Gentamicin_C1 Gentamicin_C1 Gentamicin_C2->Gentamicin_C1 GenL

Caption: Simplified biosynthetic pathway of the Gentamicin C complex.[12][13][14][15][16]

Analytical Workflow for Gentamicin Analysis

This diagram outlines a typical workflow for the analysis of gentamicin components from a sample matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction e.g., SPE Derivatization Derivatization Extraction->Derivatization (Optional) Final_Sample Final_Sample Derivatization->Final_Sample Reconstitution HPLC_Separation HPLC_Separation Final_Sample->HPLC_Separation Injection MS_Detection MS_Detection HPLC_Separation->MS_Detection Elution Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration

Caption: General experimental workflow for the analysis of gentamicin.[8][9][10][11][17]

References

2-Hydroxygentamicin C1: A Technical Deep Dive into its Mechanism of Action Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxygentamicin C1, an aminoglycoside antibiotic derived from a mutant strain of Micromonospora purpurea, demonstrates broad-spectrum activity against Gram-negative bacteria.[1] While detailed contemporary research on this specific analog is limited, its mechanism of action is understood to parallel that of its parent compound, gentamicin C1. This involves a multi-step process initiated by disruption of the bacterial outer membrane, followed by active transport into the cytoplasm and subsequent binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and ultimately, cell death. This technical guide synthesizes the available information on this compound and extrapolates its mechanistic details based on the well-established actions of gentamicin and other aminoglycosides. Particular attention is given to its potential for enhanced activity against certain resistant strains, a key feature highlighted in early research.

Introduction to this compound

This compound is a semi-synthetic aminoglycoside antibiotic. It is produced through the mutational biosynthesis by idiotrophs of Micromonospora purpurea, the same organism that produces the gentamicin complex.[1] The key structural difference from gentamicin C1 is the presence of a hydroxyl group at the 2-position of the 2-deoxystreptamine ring. Early studies of a 2-hydroxygentamicin C complex, containing both C1 and C2 components, indicated that while its overall in vitro potency was less than the parent gentamicin C complex, it exhibited greater activity against select gentamicin C-resistant organisms.[1] This suggests that the 2-hydroxy modification may play a role in evading certain bacterial resistance mechanisms.

Proposed Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is believed to occur through a series of sequential events, characteristic of aminoglycoside antibiotics.

Outer Membrane Disruption and Uptake

The initial interaction of this compound with Gram-negative bacteria involves the disruption of the outer membrane. The polycationic nature of the aminoglycoside molecule is thought to displace divalent cations, such as Mg2+ and Ca2+, which are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. This displacement leads to increased membrane permeability, allowing the antibiotic to traverse this initial barrier.

Cytoplasmic Transport

Following its passage through the outer membrane, this compound enters the periplasmic space. Its subsequent transport across the inner cytoplasmic membrane into the bacterial cytoplasm is an active, energy-dependent process.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary intracellular target of this compound is the bacterial ribosome, specifically the 16S rRNA of the 30S subunit. Binding occurs at the A-site, a critical region for decoding messenger RNA (mRNA). This interaction disrupts the fidelity of protein synthesis in several ways:

  • Codon Misreading: The binding of this compound induces a conformational change in the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Premature Termination: The antibiotic can also cause the premature release of the polypeptide chain from the ribosome.

  • Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered, further disrupting protein synthesis.

The culmination of these effects is the arrest of essential cellular processes and, ultimately, bacterial cell death.

Quantitative Data

Organism2-Hydroxygentamicin C Complex (Potency relative to Gentamicin C Complex)
Escherichia coliLess Potent
Klebsiella pneumoniaeLess Potent
Proteus mirabilisLess Potent
Proteus vulgarisLess Potent
Pseudomonas aeruginosaLess Potent
Salmonella spp.Less Potent
Shigella spp.Less Potent
Gentamicin C-Resistant StrainsMore Potent (in selected cases)

Note: The original study did not provide specific Minimum Inhibitory Concentration (MIC) values in its abstract, but rather a qualitative comparison of potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to fully characterize the mechanism of action of this compound. These are based on established protocols for aminoglycoside antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific Gram-negative bacterium.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water) at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Ribosome Binding Assay

Objective: To quantify the binding affinity of this compound to the bacterial 30S ribosomal subunit.

Methodology (Nitrocellulose Filter Binding Assay):

  • Preparation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli MRE600) and dissociated into 30S and 50S subunits by dialysis against a low-magnesium buffer. The 30S subunits are then purified.

  • Radiolabeling of Antibiotic (Optional but recommended for high sensitivity): this compound can be radiolabeled (e.g., with tritium) to facilitate detection.

  • Binding Reaction: A constant concentration of 30S ribosomal subunits is incubated with varying concentrations of radiolabeled this compound in a suitable binding buffer at a specified temperature and for a set duration to reach equilibrium.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. The filter retains the ribosome-antibiotic complexes, while unbound antibiotic passes through.

  • Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is determined by plotting the amount of bound antibiotic against the concentration of free antibiotic and fitting the data to a binding isotherm.

Outer Membrane Permeability Assay

Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Methodology (NPN Uptake Assay):

  • Bacterial Culture: The Gram-negative bacterium of interest is grown to the mid-logarithmic phase.

  • Cell Preparation: The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer).

  • NPN Addition: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is added to the cell suspension. NPN is weakly fluorescent in an aqueous environment but becomes highly fluorescent in the hydrophobic environment of a cell membrane.

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

  • Addition of this compound: this compound is added to the cell suspension.

  • Fluorescence Monitoring: The increase in fluorescence is monitored over time. An increase in fluorescence indicates the uptake of NPN into the membrane, which is facilitated by the permeabilizing effect of the antibiotic.

  • Data Analysis: The rate and extent of the fluorescence increase are used as a measure of outer membrane permeabilization.

Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Bacterial Cell Envelope cluster_cytoplasm Cytoplasm 2_H_G_C1 This compound Outer_Membrane Outer Membrane (LPS) 2_H_G_C1->Outer_Membrane Displaces Mg2+/Ca2+ Periplasm Periplasmic Space Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Active Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Binding to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for visible growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Ribosome_Binding_Workflow Start Start Isolate_Ribosomes Isolate and purify 30S ribosomal subunits Start->Isolate_Ribosomes Radiolabel_Antibiotic Radiolabel this compound (optional) Start->Radiolabel_Antibiotic Incubate Incubate 30S subunits with radiolabeled antibiotic Isolate_Ribosomes->Incubate Radiolabel_Antibiotic->Incubate Filter Filter through nitrocellulose membrane Incubate->Filter Wash Wash filter to remove unbound antibiotic Filter->Wash Quantify Quantify radioactivity on filter Wash->Quantify Analyze_Data Determine dissociation constant (Kd) Quantify->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Ribosome Binding Assay.

Resistance Mechanisms

Gram-negative bacteria can develop resistance to aminoglycosides, including what would be expected for this compound, through several mechanisms:

  • Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic through acetylation, phosphorylation, or adenylylation. The 2-hydroxy group on this compound may potentially hinder the activity of some of these enzymes, explaining its reported efficacy against certain gentamicin-resistant strains.

  • Altered Ribosomal Target: Mutations in the 16S rRNA can reduce the binding affinity of the antibiotic to its ribosomal target.

  • Reduced Permeability and Efflux: Changes in the outer membrane porins can limit the uptake of the antibiotic, and the expression of efflux pumps can actively transport the drug out of the cell.

Conclusion and Future Directions

This compound represents an intriguing aminoglycoside with potential advantages in combating certain forms of antibiotic resistance. While its core mechanism of action is likely conserved with that of gentamicin C1, the impact of the 2-hydroxy modification on its interaction with the bacterial ribosome, its susceptibility to resistance mechanisms, and its overall pharmacokinetic and pharmacodynamic profile warrants further investigation. Modern analytical techniques, including high-resolution structural biology and advanced spectroscopic methods, could provide a more detailed understanding of its molecular interactions. Further research is needed to isolate and test pure this compound to generate contemporary quantitative data and fully elucidate its therapeutic potential in an era of increasing antimicrobial resistance.

References

2-Hydroxygentamicin C1 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic, a class of potent bactericidal agents effective against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of its core physicochemical properties, alongside detailed experimental protocols and an exploration of its biological context. The information presented herein is intended to support research and development efforts in the field of antibiotic drug discovery and development.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation
CAS Number 60609-40-7[1]
Molecular Weight 493.59 g/mol [1]
Molecular Formula C21H43N5O8[1]

Biosynthesis and Synthesis

Biosynthesis of the Gentamicin C Complex

This compound is a component of the gentamicin C complex, which is produced by the bacterium Micromonospora purpurea. The biosynthesis of this complex is a multi-step enzymatic process starting from the central aminocyclitol scaffold, 2-deoxystreptamine (2-DOS).[2] The pathway involves a series of glycosylation, amination, methylation, and oxidation reactions catalyzed by a dedicated set of enzymes encoded within the gentamicin biosynthetic gene cluster.

The biosynthesis of the core components of the gentamicin C complex, from which this compound is derived, can be visualized as a branched pathway.

Gentamicin_Biosynthesis cluster_main Gentamicin C Complex Biosynthesis cluster_hydroxy Hypothetical Hydroxylation 2-Deoxystreptamine 2-Deoxystreptamine Gentamicin A2 Gentamicin A2 2-Deoxystreptamine->Gentamicin A2 Glycosylation Gentamicin X2 Gentamicin X2 Gentamicin A2->Gentamicin X2 Series of modifications Gentamicin C1a Gentamicin C1a Gentamicin X2->Gentamicin C1a Amination & Dideoxygenation Gentamicin C2a Gentamicin C2a Gentamicin X2->Gentamicin C2a Amination & Dideoxygenation Gentamicin C2b Gentamicin C2b Gentamicin C1a->Gentamicin C2b N-methylation Gentamicin C2 Gentamicin C2 Gentamicin C2a->Gentamicin C2 Epimerization Gentamicin C1 Gentamicin C1 Gentamicin C2->Gentamicin C1 N-methylation This compound This compound Gentamicin C1->this compound Hydroxylation

Caption: Gentamicin C Complex Biosynthesis Pathway.

Chemical Synthesis

Mechanism of Action

Like other aminoglycoside antibiotics, this compound is expected to exert its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action involves binding to the 30S ribosomal subunit.[2] This binding event interferes with the translation process in several ways:

  • Inhibition of protein synthesis initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • Induction of mRNA misreading: Binding of the antibiotic to the A-site of the 16S rRNA within the 30S subunit leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.

  • Disruption of the cell membrane: The accumulation of aberrant proteins in the bacterial cell membrane can lead to increased permeability and ultimately cell death.[3]

Aminoglycoside_Mechanism cluster_process Mechanism of Action Aminoglycoside Aminoglycoside Bacterial Cell Entry Bacterial Cell Entry Aminoglycoside->Bacterial Cell Entry Binding to 30S Ribosomal Subunit Binding to 30S Ribosomal Subunit Bacterial Cell Entry->Binding to 30S Ribosomal Subunit Inhibition of Initiation Inhibition of Initiation Binding to 30S Ribosomal Subunit->Inhibition of Initiation mRNA Misreading mRNA Misreading Binding to 30S Ribosomal Subunit->mRNA Misreading Bacterial Cell Death Bacterial Cell Death Inhibition of Initiation->Bacterial Cell Death Aberrant Protein Synthesis Aberrant Protein Synthesis mRNA Misreading->Aberrant Protein Synthesis Cell Membrane Damage Cell Membrane Damage Aberrant Protein Synthesis->Cell Membrane Damage Cell Membrane Damage->Bacterial Cell Death

Caption: General Mechanism of Aminoglycoside Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in sterile water)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strain of interest (e.g., E. coli ATCC 25922)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator (37°C)

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 106 CFU/mL.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Add an equal volume of the diluted bacterial suspension to each well containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 7.5 x 105 CFU/mL.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[4][5]

2. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

  • Materials:

    • This compound

    • E. coli S30 cell-free extract system

    • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

    • Amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)

    • Reaction buffer and energy source (ATP, GTP)

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Set up the in vitro transcription-translation reactions according to the manufacturer's protocol for the S30 extract system.

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

    • Initiate the reactions by adding the plasmid DNA.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

    • Quantify the amount of incorporated radiolabeled or fluorescent amino acid using a scintillation counter or fluorescence plate reader, respectively.

    • The percentage of inhibition is calculated by comparing the signal from the antibiotic-treated reactions to the no-antibiotic control.[6][7]

3. Bacterial Cell Viability Assay

This protocol determines the bactericidal activity of an antibiotic over time.

  • Materials:

    • This compound

    • Bacterial strain of interest

    • Growth medium (e.g., Luria-Bertani broth)

    • Phosphate-buffered saline (PBS)

    • Agar plates

    • Incubator (37°C)

  • Procedure:

    • Grow an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.

    • Add this compound at a concentration several times its MIC to the bacterial culture. Include a no-antibiotic control.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C overnight.

    • Count the number of colony-forming units (CFUs) on the plates to determine the number of viable bacteria at each time point.

    • Plot the log10 CFU/mL versus time to generate a time-kill curve.[8]

Experimental_Workflow cluster_workflow Antibiotic Characterization Workflow Start Start MIC Determination MIC Determination Start->MIC Determination In Vitro Protein Synthesis Assay In Vitro Protein Synthesis Assay MIC Determination->In Vitro Protein Synthesis Assay Bacterial Cell Viability Assay (Time-Kill) Bacterial Cell Viability Assay (Time-Kill) In Vitro Protein Synthesis Assay->Bacterial Cell Viability Assay (Time-Kill) Further Mechanistic Studies Further Mechanistic Studies Bacterial Cell Viability Assay (Time-Kill)->Further Mechanistic Studies End End Further Mechanistic Studies->End

Caption: Experimental Workflow for Antibiotic Characterization.

Signaling Pathways

The primary mechanism of action of aminoglycosides is the direct inhibition of protein synthesis. However, the downstream consequences of this inhibition and the production of aberrant proteins can trigger various cellular stress responses and signaling pathways in bacteria. While specific pathways affected by this compound have not been elucidated, studies on gentamicin and other aminoglycosides suggest the involvement of pathways related to:

  • Envelope Stress Response: The accumulation of misfolded proteins in the periplasm and outer membrane can activate stress response systems like the Cpx and σE pathways, which upregulate chaperones and proteases to mitigate the damage.

  • Oxidative Stress: There is evidence to suggest that aminoglycoside treatment can lead to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, contributing to cell death.

  • DNA Damage Response: The oxidative stress induced by aminoglycosides can cause DNA damage, activating the SOS response pathway, which is involved in DNA repair.

Further research is required to delineate the specific signaling networks perturbed by this compound.

Conclusion

This compound is a member of the clinically important aminoglycoside class of antibiotics. This guide has provided key data and a framework for its further investigation. The detailed experimental protocols offer a starting point for researchers to assess its antimicrobial efficacy and elucidate its precise mechanism of action. A deeper understanding of its interactions with bacterial systems will be crucial for the potential development of this and other novel aminoglycoside derivatives to combat the growing threat of antibiotic resistance.

References

Unraveling the Aminoglycosides: A Technical Deep Dive into Gentamicin C1 and 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the well-established aminoglycoside antibiotic, gentamicin C1, and its lesser-known derivative, 2-Hydroxygentamicin C1. This document provides a comprehensive comparison of their chemical structures, mechanisms of action, and antibacterial activities, supplemented with detailed experimental protocols and visual diagrams to support further research and development in the field of novel antibiotics.

Structural Distinctions: The Critical Hydroxyl Group

The fundamental difference between gentamicin C1 and this compound lies in the substitution at the 2-position of the central aminocyclitol ring, 2-deoxystreptamine. In gentamicin C1, this position is a methylene group, whereas in this compound, it is substituted with a hydroxyl group, transforming the core to streptamine. This seemingly minor alteration has implications for the molecule's polarity and interaction with its ribosomal target.

Below are the chemical structures of both compounds for direct comparison.

Figure 1: Chemical Structure of Gentamicin C1

Caption: Chemical structure of Gentamicin C1, a major component of the gentamicin complex.

Figure 2: Inferred Chemical Structure of this compound

Caption: Inferred chemical structure of this compound, featuring a hydroxyl group at the 2-position of the aminocyclitol ring.

Mechanism of Action: Targeting the Bacterial Ribosome

Both gentamicin C1 and this compound belong to the aminoglycoside class of antibiotics and share a primary mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, inducing mistranslation of mRNA and ultimately leading to bacterial cell death.

The binding of these aminoglycosides to the A-site of the 16S rRNA within the 30S subunit is a critical step. The presence of the additional hydroxyl group in this compound may influence its binding affinity and interaction with the ribosomal target, potentially explaining its reported enhanced activity against certain resistant strains.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Cell_Wall Cell Wall & Membrane Aminoglycoside->Cell_Wall Uptake Ribosome_Pool Ribosome Pool Cell_Wall->Ribosome_Pool 30S_Subunit 30S Subunit Ribosome_Pool->30S_Subunit Binding Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Interference Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Causes Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death Leads to

Figure 3: Aminoglycoside Mechanism of Action. This diagram illustrates the general mechanism of action for aminoglycosides, including gentamicin C1 and this compound, which involves uptake into the bacterial cell and subsequent disruption of protein synthesis by binding to the 30S ribosomal subunit.

Comparative Antibacterial Spectrum

While both compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, preliminary studies from the 1970s suggest that this compound possesses a significant advantage against certain gentamicin-resistant strains. This suggests that the structural modification may help it evade some common resistance mechanisms.

Table 1: Comparative Antibacterial Activity (Qualitative)

FeatureGentamicin C1This compound
Gram-Positive Activity Broad-spectrumBroad-spectrum
Gram-Negative Activity Broad-spectrumBroad-spectrum
Activity Against Gentamicin-Resistant Strains Reduced or absentReportedly greater activity

Note: This table is based on initial qualitative reports. Further quantitative studies are required for a definitive comparison.

Experimental Protocols

Mutational Biosynthesis of this compound

This protocol is based on the pioneering work of Rosi et al. (1977) and involves the use of an idiotrophic mutant of Micromonospora purpurea that requires an external source of 2-deoxystreptamine to produce gentamicin.

Materials:

  • Idiotrophic mutant of Micromonospora purpurea (2-deoxystreptamine-dependent)

  • Fermentation medium (e.g., soybean meal-glucose medium)

  • Streptamine

  • Standard fermentation equipment (shaker flasks, fermenters)

  • Analytical equipment for monitoring fermentation (pH meter, etc.)

Procedure:

  • Prepare and sterilize the fermentation medium.

  • Inoculate the medium with the idiotrophic mutant of M. purpurea.

  • Incubate the culture under appropriate conditions (e.g., 28-30°C, with shaking).

  • At a suitable point in the fermentation (e.g., after 24-48 hours of growth), add a sterile solution of streptamine to the culture.

  • Continue the fermentation for several days, monitoring for antibiotic production.

  • Harvest the fermentation broth for extraction and purification of the 2-hydroxygentamicin complex.

Mutational_Biosynthesis_Workflow Start Start Prepare_Medium Prepare & Sterilize Fermentation Medium Start->Prepare_Medium Inoculate Inoculate with M. purpurea Mutant Prepare_Medium->Inoculate Incubate_Initial Initial Incubation Inoculate->Incubate_Initial Add_Streptamine Add Streptamine Incubate_Initial->Add_Streptamine Continue_Fermentation Continue Fermentation Add_Streptamine->Continue_Fermentation Harvest Harvest Broth Continue_Fermentation->Harvest End End Harvest->End

Figure 4: Mutational Biosynthesis Workflow. A simplified workflow for the production of this compound using an idiotrophic mutant of Micromonospora purpurea.

Separation and Identification of Gentamicin Components

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and analysis of gentamicin components and their derivatives.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid)

  • Reference standards for gentamicin components

  • Sample preparation reagents (e.g., solid-phase extraction cartridges)

Procedure:

  • Sample Preparation: Extract the gentamicin components from the fermentation broth or other matrices using solid-phase extraction.

  • Derivatization (Optional but recommended for UV detection): Derivatize the amino groups of the gentamicins with a UV-active chromophore (e.g., 2,4-dinitrofluorobenzene) to enhance detection.

  • HPLC Analysis: Inject the prepared sample onto the C18 column.

  • Gradient Elution: Run a suitable gradient of the mobile phase to separate the different components based on their hydrophobicity.

  • Detection: Monitor the elution of the components using the detector.

  • Identification and Quantification: Compare the retention times and spectral data of the unknown peaks with those of the reference standards to identify and quantify each component.

Future Directions and Conclusion

The discovery of this compound through mutational biosynthesis opened a new avenue for creating novel aminoglycoside antibiotics with potentially improved properties. The reported enhanced activity against some gentamicin-resistant bacteria warrants further investigation, especially in the current era of rising antimicrobial resistance.

Future research should focus on:

  • Quantitative Analysis: Performing detailed Minimum Inhibitory Concentration (MIC) studies of purified this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Toxicity Profiling: Evaluating the in vitro and in vivo toxicity of this compound, particularly its potential for nephrotoxicity and ototoxicity, which are known side effects of aminoglycosides.

  • Mechanism of Resistance Evasion: Investigating the molecular basis for the enhanced activity of this compound against resistant strains.

  • Synthetic Strategies: Developing efficient synthetic or semi-synthetic routes to produce this compound and its analogs for further structure-activity relationship studies.

The Production of 2-Hydroxygentamicin C1: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of 2-Hydroxygentamicin C1, a clinically significant component of the gentamicin C antibiotic complex. This document details the fermentation processes for its production by Micromonospora species, outlines detailed protocols for its purification, and presents a visual representation of its biosynthetic pathway. All quantitative data has been consolidated into tables for clarity and comparative analysis.

Natural Sources and Fermentation

This compound is a naturally occurring aminoglycoside antibiotic produced by the Gram-positive bacterium Micromonospora purpurea and other related Micromonospora species, such as Micromonospora echinospora.[1][2] It is a component of the broader gentamicin C complex, which primarily includes gentamicins C1, C1a, C2, C2a, and C2b.[1][3] The production of this complex is achieved through submerged aerobic fermentation.

Fermentation Parameters

Successful fermentation of Micromonospora purpurea for gentamicin production is dependent on carefully controlled environmental and nutritional factors. Key parameters include the composition of the culture medium, pH, temperature, and aeration. Organic nitrogen sources are generally preferred over inorganic sources for optimal antibiotic yield.[4]

Table 1: Fermentation Media Composition for Gentamicin Production

ComponentConcentrationRoleReference
Carbon Source
Potato Starch0.75% (w/v)Primary carbon and energy source[4]
Dextrose40 g/LAlternative primary carbon source[5]
Nitrogen Source
Soy bean Meal0.5% (w/v)Primary organic nitrogen source[4][6]
Fodder Yeast2-6 g/LAlternative organic nitrogen source[4]
Inorganic Salts
CaCO₃0.4% (w/v)pH buffering agent[4]
K₂HPO₄0.12% (w/v)Phosphate source[4]
FeSO₄0.003% (w/v)Trace metal[4]
CoCl₂0.0001% (w/v) - 0.006 g/LStimulates gentamicin production[4][6]

Table 2: Optimal Fermentation Conditions

ParameterOptimal ValueReference
Initial pH 7.0 - 7.5[4]
Temperature 28°C - 37°C[7]
Aeration Maintained with rotary shaker (e.g., 280 rpm)[6]
Inoculum 6.0% (v/v)[4]
Fermentation Time 120 hours[4]
Production Yields

The yield of the gentamicin C complex can be significantly influenced by the specific strain of Micromonospora and the precise fermentation conditions. Optimization of media components has been shown to increase production. For instance, in one study, an optimized medium resulted in a 1.2-fold increase in gentamicin production compared to a basal medium.[4] Another study employing a factorial design to optimize media constituents achieved a maximum gentamicin concentration of 408.88 µg/ml.[4] A 1980 UNIDO report detailed a fermentation process yielding approximately 850 mcg/ml of the gentamicin complex.[7]

Biosynthesis of Gentamicin C Complex

The biosynthesis of the gentamicin C components is a complex enzymatic process. The final stages of the pathway, which lead to the various C components, begin with the common intermediate, gentamicin X2. The pathway then bifurcates, with one branch leading to the C2-type components and the other to the C1-type components, including this compound (gentamicin C1).

G Biosynthesis Pathway of Gentamicin C Complex cluster_c2_pathway C2-type Pathway cluster_c1a_pathway C1a-type Pathway G418 G418 JI_20B JI-20B G418->JI_20B GenQ, GenB1 Gentamicin_C2a Gentamicin C2a JI_20B->Gentamicin_C2a GenP, GenB3, GenB4 Gentamicin_C2 Gentamicin C2 Gentamicin_C2a->Gentamicin_C2 GenB2 Gentamicin_C1 Gentamicin C1 (this compound) Gentamicin_C2->Gentamicin_C1 GenL JI_20A JI-20A Gentamicin_C1a Gentamicin C1a JI_20A->Gentamicin_C1a GenP, GenB3, GenB4 Gentamicin_C2b Gentamicin C2b Gentamicin_C1a->Gentamicin_C2b GenL Gentamicin_X2 Gentamicin X2 Gentamicin_X2->G418 GenK Gentamicin_X2->JI_20A GenQ, GenB1

Caption: Late-stage biosynthesis of the Gentamicin C complex from the common precursor Gentamicin X2.

The key enzymatic steps in the conversion of Gentamicin X2 to this compound are:

  • C-6' Methylation: The enzyme GenK methylates Gentamicin X2 to produce G418, initiating the C2-type pathway.[3]

  • Series of Transformations: A cascade of enzymatic reactions involving GenQ and GenB1 converts G418 to the intermediate JI-20B.[3]

  • Didehydroxylation: The enzymes GenP, GenB3, and GenB4 are responsible for the removal of two hydroxyl groups to form Gentamicin C2a.[8][9]

  • Epimerization: GenB2 catalyzes the epimerization of Gentamicin C2a to Gentamicin C2.[3]

  • N-Methylation: Finally, the N-methyltransferase GenL methylates the 6'-N position of Gentamicin C2 to yield this compound (Gentamicin C1).[1][3]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic separation. As it is produced as part of a complex of structurally similar compounds, the purification process is challenging.

General Workflow

The overall workflow for isolating the gentamicin C complex and separating its components is as follows:

G Isolation and Purification Workflow for Gentamicin C1 Fermentation_Broth Fermentation Broth Acidification Acidification (pH 2.0) Fermentation_Broth->Acidification Mycelial_Separation Mycelial Separation (Filtration/Centrifugation) Acidification->Mycelial_Separation Ion_Exchange_Chromatography Cation Exchange Chromatography Mycelial_Separation->Ion_Exchange_Chromatography Elution Elution with Ammonium Hydroxide Ion_Exchange_Chromatography->Elution Crude_Gentamicin Crude Gentamicin Complex Elution->Crude_Gentamicin Silica_Gel_Chromatography Silica Gel Chromatography Crude_Gentamicin->Silica_Gel_Chromatography Fraction_Collection Fraction Collection Silica_Gel_Chromatography->Fraction_Collection Pure_Gentamicin_C1 Pure this compound Fraction_Collection->Pure_Gentamicin_C1

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following sections provide a synthesized protocol based on methodologies described in the literature.

This initial step aims to separate the gentamicin complex from the mycelia and other components of the fermentation broth.

  • Acidification: Adjust the pH of the fermentation broth to 2.0 with sulfuric acid. This step helps to release the gentamicin that may be bound to the mycelia.[7]

  • Mycelial Separation: The acidified broth is then filtered or centrifuged to remove the mycelial cake. The resulting supernatant contains the dissolved gentamicin complex.[7][10]

  • Cation Exchange Chromatography: The clarified supernatant is passed through a cation exchange resin column (e.g., Amberlite IRC-50 or DOWEX 50WX8-200).[10][11] The basic aminoglycosides bind to the acidic resin.

  • Washing: The column is washed with deionized water to remove unbound impurities.[10]

  • Elution: The bound gentamicin complex is eluted from the resin using a basic solution, typically 1 M ammonium hydroxide.[10]

  • Concentration: The eluate containing the crude gentamicin complex is concentrated, often using a rotary evaporator.

The separation of the individual components of the gentamicin C complex is typically achieved by silica gel chromatography.

  • Sample Preparation: The concentrated crude gentamicin complex is dissolved in a suitable solvent system. A common system is a mixture of isopropanol, chloroform, and 17% ammonium hydroxide (in a 1:2:1 ratio).[11]

  • Chromatography: The dissolved sample is loaded onto a silica gel column.

  • Elution: The components are separated by eluting with a mobile phase. A frequently used mobile phase is the lower phase of a solvent system composed of chloroform, methanol, and 17% ammonium hydroxide (2:1:1 v/v).[4]

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the different gentamicin components. This can be done using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

  • Final Purification: Fractions containing pure this compound are pooled and concentrated to yield the final product. The purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[11]

Conclusion

The production of this compound is a well-established process rooted in the fermentation of Micromonospora purpurea. While the fermentation process itself requires careful optimization of media and environmental conditions to maximize yield, the subsequent isolation and purification present a significant challenge due to the presence of other closely related gentamicin components. The detailed biosynthetic pathway provides a roadmap for potential metabolic engineering approaches to enhance the production of specific components like this compound. The methodologies outlined in this guide, drawn from established scientific literature, provide a robust framework for researchers and professionals in the field of drug development and antibiotic production.

References

Methodological & Application

Synthesis and Purification of 2-Hydroxygentamicin C1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 2-Hydroxygentamicin C1, a key component of the gentamicin antibiotic complex. The information compiled is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in obtaining this compound for further studies.

Introduction

This compound, commonly known as Gentamicin C1, is a major component of the gentamicin complex, a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1] The "2-Hydroxy" designation refers to the hydroxyl group present at the 2-position of the central 2-deoxystreptamine (2-DOS) ring, a characteristic structural feature of this class of antibiotics.[2][3][4][5] Gentamicin C1, along with other components like C1a and C2, exhibits potent antibacterial activity against a wide range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Due to the complexity of the gentamicin mixture produced during fermentation, the isolation of individual components like this compound is crucial for detailed structure-activity relationship (SAR) studies, toxicological assessments, and the development of new semisynthetic aminoglycoside derivatives with improved efficacy and reduced side effects.

This document outlines two primary approaches for obtaining this compound: microbial fermentation followed by purification, and a total chemical synthesis route.

Methods Overview

The acquisition of pure this compound can be achieved through two main routes:

  • Fermentation and Purification: This is the traditional and most common method, involving the cultivation of a gentamicin-producing strain of Micromonospora purpurea and subsequent separation of the gentamicin components from the fermentation broth.

  • Chemical Synthesis: A multi-step chemical synthesis provides an alternative route that allows for greater control and the potential for analog synthesis. A known pathway starts from the related aminoglycoside, sisomicin.

The following sections provide detailed protocols for both approaches.

Fermentation and Purification Protocol

Fermentation of Micromonospora purpurea

This protocol is a general guideline for the production of the gentamicin complex. Optimization of media components and fermentation parameters is often required to maximize yield.

Materials:

  • Micromonospora purpurea strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (specific composition can vary, but typically contains a carbon source like dextrin, a nitrogen source like soybean meal, and mineral salts)

  • Shaker incubator

  • Fermenter

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of Micromonospora purpurea from a slant into a flask containing seed culture medium. Incubate at 30-35°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v). Maintain the fermentation at 30-35°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the process.

  • Harvesting: After the fermentation is complete (as determined by antibiotic activity assay), harvest the broth by centrifugation or filtration to remove the microbial biomass. The supernatant contains the gentamicin complex.

Purification of this compound from Fermentation Broth

The purification of individual gentamicin components is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound.

Materials:

  • Harvested fermentation broth

  • Cation-exchange resin

  • Elution buffers (e.g., ammonium hydroxide solutions of increasing concentration)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

Protocol:

  • Initial Capture: Adjust the pH of the clarified fermentation broth to neutral or slightly basic and apply it to a cation-exchange chromatography column. Wash the column with water to remove unbound impurities.

  • Elution from Ion Exchange: Elute the bound aminoglycosides using a stepwise or gradient elution with an appropriate buffer, such as aqueous ammonium hydroxide. Collect fractions and assay for antibiotic activity to pool the gentamicin-containing fractions.

  • Preparative HPLC Separation: Concentrate the pooled fractions and subject them to preparative reversed-phase HPLC. The separation of gentamicin components is challenging due to their structural similarity. A common approach involves the use of an ion-pairing agent in the mobile phase.

    • HPLC Conditions:

      • Column: Preparative Reversed-Phase C18 column

      • Mobile Phase: A gradient of acetonitrile in water containing a low concentration of trifluoroacetic acid (TFA) as an ion-pairing agent (e.g., 0.1% TFA).

      • Detection: UV at a low wavelength (e.g., 205-215 nm) or ELSD.

  • Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Desalting and Lyophilization: Pool the pure fractions, remove the HPLC solvents and TFA (e.g., by lyophilization or other suitable methods), and then lyophilize the aqueous solution to obtain pure this compound as a white, water-soluble powder.

Chemical Synthesis Protocol

A reported chemical synthesis of Gentamicin C1 starts from sisomicin. This multi-step synthesis requires expertise in organic synthetic chemistry.

Synthesis Workflow Diagram

Synthesis_Workflow Sisomicin Sisomicin Intermediate1 Key Intermediate (via multiple steps) Sisomicin->Intermediate1 7 steps Sulfinyl_Imine Sulfinyl Imine Intermediate1->Sulfinyl_Imine Acetal cleavage, (R)-tert-butylsulfinamide Epimerization Epimerization & Conformation Inversion Sulfinyl_Imine->Epimerization DBU Methylation 6'-C-Methylation Epimerization->Methylation Methyl magnesium chloride Deprotection Deprotection Methylation->Deprotection Gentamicin_C1 Gentamicin C1 (this compound) Deprotection->Gentamicin_C1

Caption: Chemical synthesis workflow for Gentamicin C1 from Sisomicin.

Protocol:

The synthesis involves several key transformations starting from sisomicin:

  • Formation of a Key Intermediate: Sisomicin is converted to a key intermediate through a seven-step sequence as previously described in the literature.

  • Formation of Sulfinyl Imine: The acetal protecting group of the intermediate is cleaved using trifluoroacetic acid in wet dichloromethane. The resulting compound is then treated with (R)-tert-butylsulfinamide and potassium hydrogen sulfate to form a sulfinyl imine.

  • Epimerization and Conformational Inversion: The crude sulfinyl imine is treated with diazabicycloundecene (DBU) to induce epimerization at the C5' position and inversion of the conformation.

  • 6'-C-Methylation: The product from the previous step is reacted with methyl magnesium chloride at low temperature (-60°C) to introduce the methyl group at the 6'-position, yielding a mixture of diastereomers.

  • Separation of Diastereomers: The diastereomeric products are separated by column chromatography.

  • Deprotection: The separated desired isomer is subjected to a final deprotection step to yield this compound.

Quantitative Data:

StepProductYield
Sulfinyl Imine Formation & EpimerizationEpimerized Intermediate69% (over 3 steps)
6'-C-Methylation6'-C-methylated product (desired isomer)65%
6'-C-Methylation6'-C-methylated product (other isomer)12%

Purification and Characterization

Purification Workflow Diagram

Purification_Workflow Start Crude Gentamicin Mixture (from Fermentation or Synthesis) Ion_Exchange Cation-Exchange Chromatography Start->Ion_Exchange Initial Capture HPLC Preparative Reversed-Phase HPLC Ion_Exchange->HPLC Elution & Concentration Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Fraction Collection Final_Product Pure this compound Analysis->Final_Product Pooling of Pure Fractions, Desalting & Lyophilization

References

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic belonging to the gentamicin group, known for its activity against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for determining the in vitro antibacterial susceptibility of this compound. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. These protocols are based on established guidelines for aminoglycoside susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8][9][10][11][12]

Mechanism of Action:

Gentamicin and its derivatives, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit in bacteria.[13] This binding interferes with protein synthesis, ultimately leading to bacterial cell death.

cluster_bacterium Bacterial Cell 2_Hydroxygentamicin_C1 This compound 30S_Subunit 30S Ribosomal Subunit 2_Hydroxygentamicin_C1->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15][16][17]

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.[16]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This can be done using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.10).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][17]

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations of the test compound.

    • Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (columns 1-11), achieving a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells (column 12).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15][18]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[14][19]

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[20]

    • Spot-inoculate the aliquot onto a sterile TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212
Klebsiella pneumoniae13883

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMBC (µg/mL)MBC/MIC Ratio
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212
Klebsiella pneumoniae13883

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Experimental Workflow Diagram

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from clear wells onto agar plates F->G H Incubate agar plates at 35°C for 18-24 hours G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I

Workflow for MIC and MBC determination.

References

Application Note and Protocol for the LC-MS/MS Analysis of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-Hydroxygentamicin C1 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an aminoglycoside antibiotic produced by mutational biosynthesis.[1][2] This protocol is adapted from established methods for gentamicin analysis and is intended for research and drug development purposes.[3][4][5] The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Gentamicin is a widely used aminoglycoside antibiotic complex produced by Micromonospora purpurea. It is a mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b.[4] this compound is a derivative of Gentamicin C1 produced by a mutant strain of M. purpurea that incorporates streptamine instead of 2-deoxystreptamine into the gentamicin structure.[1][2] This results in the hydroxylation of the central 2-deoxystreptamine ring at the C-2 position. Accurate quantification of this compound is essential for pharmacokinetic, toxicological, and efficacy studies in drug development. LC-MS/MS offers the required sensitivity and selectivity for the analysis of this compound in complex biological samples.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
This compoundC₂₁H₄₃N₅O₈493.59[6]494.6
Gentamicin C1 (for reference)C₂₁H₄₃N₅O₇477.6[7]478.3[5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a robust method for extracting and cleaning up aminoglycosides from biological matrices like plasma or serum.[5]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a related aminoglycoside not present in the sample, such as tobramycin or kanamycin)[5]

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma/serum, add 50 µL of IS solution and vortex.

  • Protein Precipitation: Add 1 mL of 0.1% formic acid in acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like aminoglycosides, as it avoids the use of ion-pairing reagents which can suppress the MS signal.

ParameterRecommended Condition
Column HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Instrument Dependent
Proposed MRM Transitions for this compound

The fragmentation of aminoglycosides typically involves the cleavage of glycosidic bonds. Based on the structure of this compound (Gentamicin C1 with a hydroxyl group at the 2-position of the central ring) and the known fragmentation of Gentamicin C1, the following MRM transitions are proposed. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound494.6338.2 (loss of purpurosamine ring)175.1 (purpurosamine ring fragment)To be optimized
Gentamicin C1 (reference)478.3322.2 (loss of purpurosamine ring)[3][5]157.1 (purpurosamine ring fragment)[3]~15-25 (instrument dependent)
Internal Standard (e.g., Tobramycin)468.3324.2163.1To be optimized

Collision energies need to be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, quality control sample results, and sample concentrations.

Table 1: Calibration Curve for this compound
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1...
5...
10...
50...
100...
500...
1000...
Linearity (r²) >0.99
Table 2: Quality Control (QC) Sample Analysis
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low QC15......<15%
Mid QC150......<15%
High QC750......<15%

Visualizations

LC-MS/MS Analytical Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma) SpikeIS Spike with Internal Standard BiologicalMatrix->SpikeIS ProteinPrecipitation Protein Precipitation SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (WCX) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation HILIC Separation Evaporation->LC_Separation Inject Sample MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation Precursor This compound [M+H]+ = 494.6 Fragment1 Loss of Purpurosamine Ring Product Ion = 338.2 Precursor->Fragment1 Glycosidic Bond Cleavage Fragment2 Purpurosamine Ring Fragment Product Ion = 175.1 Precursor->Fragment2 Glycosidic Bond Cleavage

Caption: Proposed fragmentation of this compound in ESI-MS/MS.

References

Application Notes and Protocols for the Structural Elucidation of 2-Hydroxygentamicin C1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic, a derivative of the gentamicin C complex. The structural elucidation of such complex natural products and their derivatives is crucial for understanding their mechanism of action, structure-activity relationships (SAR), and for the development of new, more effective, and less toxic analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This document provides detailed application notes and protocols for the structural elucidation of this compound using a suite of one- and two-dimensional NMR experiments.

Structural Elucidation Strategy

The structural confirmation of this compound relies on the complete assignment of its ¹H and ¹³C NMR spectra. This is achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments allow for the establishment of covalent connectivity within the molecule. Further confirmation of the stereochemistry and glycosidic linkages can be obtained through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

Data Presentation

Note: The following NMR data is a hypothetical, yet chemically reasonable, representation for this compound, generated for illustrative purposes based on the known structure and published data for gentamicin C1. The numbering scheme for the atoms is provided in the structure below.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, D₂O, pD 7.4)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-deoxystreptamine (Ring II)
13.25dd12.5, 4.0
24.10t4.0
33.40dd12.5, 4.0
43.65m
53.55m
63.75m
Garosamine (Ring I)
1'5.20d3.5
2'3.60dd10.0, 3.5
3'3.80t10.0
4'3.50t10.0
5'4.05m
6'1.25d6.5
7' (3'-CH₃)1.15s
8' (4'-N-CH₃)2.55s
Purpurosamine (Ring III)
1''4.95d3.0
2''1.80, 2.10m
3''3.30m
4''1.65, 1.95m
5''3.90m
6''3.15m
6''-N-CH₃2.45s
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, D₂O, pD 7.4)
PositionChemical Shift (δ, ppm)
2-deoxystreptamine (Ring II)
151.5
275.0
350.5
485.0
576.0
686.5
Garosamine (Ring I)
1'98.0
2'56.0
3'72.0
4'68.0
5'74.0
6'18.0
7' (3'-CH₃)28.0
8' (4'-N-CH₃)34.0
Purpurosamine (Ring III)
1''101.5
2''35.5
3''50.0
4''29.0
5''69.0
6''58.0
6''-N-CH₃33.5

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent: Use high-purity deuterated water (D₂O, 99.96%).

  • Concentration: Prepare a solution with a concentration of 10-20 mg/mL. For ¹³C NMR, a higher concentration may be beneficial.

  • pH Adjustment: Adjust the pD of the solution to a desired value (e.g., 7.4) using dilute NaOD or DCl in D₂O. The chemical shifts of aminoglycosides are pH-dependent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), for referencing the chemical shifts (δ ¹H = 0.00 ppm).

  • Filtration: Filter the final solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons (protons on adjacent carbons).

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Spectral Width: Same as 1D ¹H.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbons.

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • ¹H Spectral Width (F2): Same as 1D ¹H.

    • ¹³C Spectral Width (F1): 120-140 ppm (or adjusted to cover the expected carbon chemical shift range).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-32.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting the different sugar rings and identifying glycosidic linkages.

    • Pulse Program: Standard HMBC.

    • ¹H Spectral Width (F2): Same as 1D ¹H.

    • ¹³C Spectral Width (F1): Same as ¹³C NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-64.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.

  • 2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, which helps to determine the stereochemistry and conformation.

    • Pulse Program: Standard NOESY or ROESY.

    • Spectral Width: Same as 1D ¹H.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-32.

    • Mixing Time: 200-800 ms for NOESY; 100-300 ms for ROESY.

Mandatory Visualizations

Experimental Workflow for NMR-Based Structural Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_validation Structure Validation Sample This compound (>95% Purity) Dissolve Dissolve in D₂O (10-20 mg/mL) Sample->Dissolve Adjust_pD Adjust pD to 7.4 Dissolve->Adjust_pD Add_Standard Add Internal Standard (TSP-d₄) Adjust_pD->Add_Standard Filter Filter into NMR Tube Add_Standard->Filter NMR_1D 1D NMR (¹H, ¹³C) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Filter->NMR_2D Process Fourier Transform & Phase Correction NMR_1D->Process NMR_2D->Process Assign_1H Assign ¹H Spectrum Process->Assign_1H Assign_13C Assign ¹³C Spectrum Process->Assign_13C Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C->Correlate Structure Propose Structure Correlate->Structure Validate Confirm Connectivity & Stereochemistry Structure->Validate Final_Structure Final Structure of This compound Validate->Final_Structure

Experimental workflow for structural elucidation.

Logical Relationships in Structural Elucidation

logical_relationships cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Features H1_NMR ¹H NMR Proton_Shifts Proton Chemical Shifts & Multiplicities H1_NMR->Proton_Shifts C13_NMR ¹³C NMR Carbon_Shifts Carbon Chemical Shifts C13_NMR->Carbon_Shifts COSY COSY HH_Connectivity ¹H-¹H Connectivity (within spin systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Spin_Systems Identify Spin Systems (Sugar Rings) Proton_Shifts->Spin_Systems HH_Connectivity->Spin_Systems CH_Connectivity->Spin_Systems Glycosidic_Linkages Determine Glycosidic Linkages Long_Range_Connectivity->Glycosidic_Linkages Stereochemistry Confirm Relative Stereochemistry Spatial_Proximity->Stereochemistry Final_Structure Complete 3D Structure Spin_Systems->Final_Structure Glycosidic_Linkages->Final_Structure Stereochemistry->Final_Structure

Logical flow from NMR data to structure.

Application Note & Protocol: In Vitro Assay for Determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its antibacterial potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro setting.[1][2] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[6][7] The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[1][5][6]

Materials and Reagents
  • Test Compound: this compound

  • Equipment:

    • Biosafety cabinet (Class II)

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Multichannel and single-channel micropipettes

    • Microplate reader (optional, for OD measurements)

  • Consumables:

    • Sterile 96-well, round-bottom microtiter plates[7]

    • Sterile pipette tips

    • Sterile reagent reservoirs

    • Sterile test tubes

  • Reagents:

    • Bacterial Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) and clinical isolates of interest.

    • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The use of cation-adjusted broth is crucial, especially for testing P. aeruginosa against aminoglycosides.[8]

    • Solvent/Diluent: Sterile deionized water or an appropriate solvent for dissolving this compound.

    • 0.5 McFarland Standard: For standardizing bacterial inoculum density.

    • Sterile Saline (0.85% NaCl)

Experimental Protocols

Protocol 1: Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][7][9]

Protocol 2: Preparation of this compound Dilutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent. For example, to achieve a top concentration of 128 µg/mL in the assay, a 256 µg/mL working stock in CAMHB is required.[7]

  • Serial Dilution Setup:

    • Dispense 100 µL of CAMHB into wells 2 through 11 of a 96-well microtiter plate.[7]

    • Add 200 µL of the 256 µg/mL this compound working stock to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10, discarding 100 µL from well 10.[7]

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will be the sterility control (no bacteria).[7]

Protocol 3: MIC Assay Procedure
  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Sterility Control: Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[3][9]

  • Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: MIC Values of this compound against Quality Control Strains

Bacterial StrainThis compound MIC (µg/mL)Expected MIC Range (µg/mL)
E. coli ATCC 25922[Reference Range]
P. aeruginosa ATCC 27853[Reference Range]
S. aureus ATCC 29213[Reference Range]

Table 2: MIC Values of this compound against Clinical Isolates

Isolate IDOrganismThis compound MIC (µg/mL)Interpretation (S/I/R)
[e.g., 001][e.g., K. pneumoniae]
[e.g., 002][e.g., E. coli]
[e.g., 003][e.g., P. aeruginosa]

Interpretation (S=Susceptible, I=Intermediate, R=Resistant) should be based on established CLSI breakpoints for gentamicin, pending specific data for the 2-hydroxy derivative.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Phase prep_colonies 1. Select 3-5 Bacterial Colonies prep_suspension 2. Suspend in Saline prep_colonies->prep_suspension prep_mcfarland 3. Adjust to 0.5 McFarland prep_suspension->prep_mcfarland prep_inoculum 4. Prepare Final Inoculum (5x10^5 CFU/mL in CAMHB) prep_mcfarland->prep_inoculum setup_inoculate 7. Inoculate Wells prep_inoculum->setup_inoculate prep_stock 5. Prepare Antibiotic Stock setup_dilution 6. Perform Serial Dilution of this compound prep_stock->setup_dilution setup_dilution->setup_inoculate setup_controls 8. Add Controls (Growth & Sterility) setup_inoculate->setup_controls analysis_incubate 9. Incubate Plate (18-24h at 35°C) setup_controls->analysis_incubate analysis_read 10. Read Results Visually analysis_incubate->analysis_read analysis_determine 11. Determine MIC Value analysis_read->analysis_determine

Caption: Workflow for MIC determination via broth microdilution.

serial_dilution stock Stock (2X Conc.) w1 Well 1 (X Conc.) stock->w1 100µL w2 Well 2 (X/2) w1->w2 100µL w3 Well 3 (X/4) w2->w3 100µL w_dots ... w3->w_dots w10 Well 10 (X/512) w_dots->w10 discard Discard w10->discard 100µL

Caption: Principle of two-fold serial dilution in a microtiter plate.

References

Application Notes and Protocols for 2-Hydroxygentamicin C1 in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Hydroxygentamicin C1, an aminoglycoside antibiotic, in cell culture-based infection models. This document outlines its mechanism of action, protocols for determining its antibacterial efficacy and cytotoxicity, and its application in intracellular survival assays.

Introduction to this compound

This compound is a member of the gentamicin group of antibiotics, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1]. Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects[2]. While specific quantitative data for this compound is not extensively available in public literature, its activity is comparable to other gentamicin C congeners. It is crucial for researchers to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and bacterial strains.

Mechanism of Action

The antibacterial effect of this compound, like other gentamicins, is initiated by its entry into the bacterial cell. This process involves an initial electrostatic interaction with the negatively charged bacterial outer membrane, followed by an energy-dependent transport across the cytoplasmic membrane[2]. Once inside the cytoplasm, this compound targets the bacterial ribosome.

Specifically, it binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death[2].

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm extracellular Extracellular Space bacterial_cell Bacterial Cell membrane_surface Outer Membrane transport Energy-Dependent Transport membrane_surface->transport ribosome 30S Ribosomal Subunit transport->ribosome Enters Cytoplasm protein_synthesis Protein Synthesis ribosome->protein_synthesis Binds and Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to 2_Hydroxygentamicin_C1_ext This compound 2_Hydroxygentamicin_C1_ext->membrane_surface Electrostatic Interaction

Caption: Mechanism of action of this compound.

Data Presentation: Comparative Activity of Gentamicin Congeners

Table 1: In Vitro Cytotoxicity of Gentamicin Congeners on HK-2 Cells

Gentamicin Congener Relative Cytotoxicity
Gentamicin C1a Less cytotoxic
Gentamicin C2 Most cytotoxic
Gentamicin C2a Moderately cytotoxic

Source: Adapted from comparative studies on human renal proximal tubular cells (HK-2 cells)[3]. It is important to note that this compound was not included in this specific study.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubation Incubate at 37°C (16-20 hours) inoculate_plate->incubation read_results Determine MIC (Lowest concentration with no growth) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination.

Protocol for Determining Mammalian Cell Cytotoxicity (CC50)

This protocol uses the MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, RAW 264.7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (medium with the solvent used for the antibiotic stock).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read Absorbance:

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculate CC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve.

Protocol for Gentamicin Protection Assay (Intracellular Survival)

This assay is used to quantify the number of viable intracellular bacteria within infected host cells.

Materials:

  • Mammalian cell line

  • Bacterial strain

  • Complete cell culture medium without antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Bacterial agar plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 24-well plates and grow to confluency.

  • Infection:

    • Wash the cells with PBS.

    • Infect the cells with the bacterial strain at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours).

  • Extracellular Bacteria Killing:

    • Wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh medium containing a high concentration of this compound (e.g., 50-100 µg/mL; the exact concentration should be determined based on the MIC of the bacterial strain) and incubate for 1-2 hours to kill extracellular bacteria.

  • Intracellular Bacteria Quantification (Time Point 0):

    • For the initial time point, wash the cells three times with PBS.

    • Lyse the cells with sterile water or lysis buffer.

    • Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU).

  • Intracellular Survival (Later Time Points):

    • For subsequent time points, after the initial high-concentration antibiotic treatment, replace the medium with fresh medium containing a lower, maintenance concentration of this compound (e.g., 10-20 µg/mL) to prevent the growth of any remaining extracellular bacteria or bacteria released from lysed cells.

    • At the desired time points, wash the cells, lyse them, and plate for CFU counting as described above.

Gentamicin_Protection_Assay start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect with Bacteria (MOI) seed_cells->infect_cells wash1 Wash (x3 with PBS) infect_cells->wash1 kill_extracellular Add High Concentration of This compound wash1->kill_extracellular wash2 Wash (x3 with PBS) kill_extracellular->wash2 lyse_t0 Lyse Cells (Time 0) wash2->lyse_t0 maintain Add Low Concentration of This compound wash2->maintain plate_t0 Plate Lysate for CFU lyse_t0->plate_t0 end End plate_t0->end incubate_longer Incubate for Desired Time maintain->incubate_longer lyse_tx Lyse Cells (Time X) incubate_longer->lyse_tx plate_tx Plate Lysate for CFU lyse_tx->plate_tx plate_tx->end

Caption: Gentamicin protection assay workflow.

Considerations and Limitations

  • Cytotoxicity: Aminoglycosides can exhibit cytotoxicity to mammalian cells, particularly at high concentrations and with prolonged exposure. It is essential to determine the CC50 for the specific cell line being used and to work with concentrations well below this value in infection models. Gentamicin has been shown to affect mitochondrial respiration in mammalian cells, which can be a confounding factor in experimental readouts[4].

  • Intracellular Penetration: While the gentamicin protection assay relies on the principle of poor penetration into eukaryotic cells, some level of uptake does occur[5]. This should be considered when interpreting results, especially in long-term experiments.

  • Data Gaps: As highlighted, specific quantitative data for this compound is limited. The protocols provided are based on general principles for aminoglycosides and should be optimized for each specific experimental system.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool in cell culture infection models to investigate bacterial pathogenesis and evaluate the efficacy of novel therapeutic strategies.

References

Application Note & Protocol: Efficacy of 2-Hydroxygentamicin C1 against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces.[1][2] This mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial agents, contributing to persistent and chronic infections.[2][3] Consequently, biofilms pose a significant challenge in clinical and industrial settings.[3] Gentamicin is a broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[4][5][6] 2-Hydroxygentamicin C1 is a member of the gentamicin group with activity against both Gram-positive and Gram-negative bacteria.[7] This document provides detailed protocols to assess the efficacy of this compound in eradicating pre-formed bacterial biofilms and inhibiting their formation. The described methods, including the Minimum Biofilm Eradication Concentration (MBEC) assay and the Crystal Violet (CV) biofilm assay, are fundamental tools for the evaluation of novel anti-biofilm agents.[8][9]

Core Assays for Biofilm Efficacy

Two primary assays are detailed to provide a comprehensive understanding of the anti-biofilm properties of this compound:

  • Minimum Biofilm Eradication Concentration (MBEC) Assay: This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][8][10] It is a crucial measure of an agent's effectiveness against mature, established biofilms.

  • Crystal Violet (CV) Biofilm Staining Assay: This method quantifies the total biofilm biomass.[11][12][13] It can be adapted to assess both the inhibition of biofilm formation and the reduction of existing biofilm mass after treatment.

Experimental Protocols

Materials and Reagents
  • This compound (store as per manufacturer's instructions)

  • Selected bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth media (e.g., Tryptic Soy Broth (TSB) with 1% glucose, Luria-Bertani (LB) broth, M63 minimal medium)[10][12][13]

  • Sterile 96-well flat-bottom microtiter plates[12][14]

  • Sterile phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution[11][14]

  • 30% (v/v) Acetic Acid in water[11][13][14]

  • Microplate reader

  • Sonicator (for MBEC assay)[8][10]

  • Incubator

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is adapted from standard MBEC assay procedures.[8][10][15]

Day 1: Biofilm Formation

  • Prepare Inoculum: From an overnight culture, prepare a bacterial suspension in the chosen growth medium, adjusting the optical density (OD) at 600 nm to approximately 0.1.[12]

  • Inoculate Plate: Add 150 µL of the bacterial suspension to each well of a 96-well microtiter plate.[16] Include wells with sterile medium only as a negative control.

  • Incubate: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[14]

Day 2: Application of this compound

  • Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in fresh growth medium in a separate 96-well plate. The concentration range should be broad enough to determine the MBEC.

  • Wash Biofilms: Carefully aspirate the planktonic bacteria from the biofilm plate. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[11]

  • Add Antibiotic: Transfer 150 µL of the prepared this compound dilutions to the corresponding wells of the washed biofilm plate. Add fresh medium without the antibiotic to control wells.

  • Incubate: Cover the plate and incubate at 37°C for 24 hours.[15]

Day 3: Viability Assessment

  • Wash: Aspirate the antibiotic-containing medium and wash the wells twice with 200 µL of sterile PBS.

  • Add Fresh Medium: Add 200 µL of fresh, sterile growth medium to each well.

  • Dislodge Biofilm: Place the microtiter plate in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria into the fresh medium.[8][10]

  • Incubate for Regrowth: Cover the plate and incubate at 37°C for 24 hours.

  • Determine MBEC: The MBEC is the lowest concentration of this compound that results in no visible turbidity, indicating the eradication of the biofilm.[10][15]

Protocol 2: Crystal Violet (CV) Biofilm Assay

This protocol can be used to assess both biofilm inhibition and eradication.

A. Biofilm Inhibition Assay

  • Prepare Inoculum and Antibiotic: Prepare a bacterial suspension (OD600 ≈ 0.1) as in the MBEC protocol. Prepare serial dilutions of this compound in the same medium.

  • Co-incubation: In a 96-well plate, add 100 µL of the bacterial suspension and 100 µL of the this compound dilutions to each well. Include a positive control (bacteria without antibiotic) and a negative control (sterile medium).

  • Incubate: Incubate at 37°C for 24-48 hours.

  • Staining: Proceed with the crystal violet staining steps described below.

B. Biofilm Eradication Assay

  • Form Biofilm: Grow biofilms in a 96-well plate for 24-48 hours as described in the MBEC protocol (Day 1).

  • Treat Biofilm: Wash the formed biofilms and treat with serial dilutions of this compound for 24 hours as described in the MBEC protocol (Day 2).

  • Staining: Proceed with the crystal violet staining steps described below.

Crystal Violet Staining Procedure

  • Wash: Gently aspirate the medium from all wells. Wash the plates twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm.

  • Fixation: Heat-fix the biofilms by placing the plate in an oven at 60°C for 1 hour.[11]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]

  • Wash: Remove the crystal violet solution and wash the plate multiple times with tap water until the water runs clear.[11]

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[11][13][14]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.[11][14]

Data Presentation

The quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Efficacy of this compound against Bacterial Biofilms

Treatment GroupConcentration (µg/mL)MBEC (µg/mL)% Biofilm Inhibition (CV Assay)% Biofilm Eradication (CV Assay)
Control 0-0%0%
This compound X₁
X₂
X₃
X₄
...
Positive Control (e.g., Gentamicin)

Percentage inhibition/eradication can be calculated relative to the untreated control.

Visualizations

Signaling Pathway in Biofilm Formation

G Planktonic Planktonic Bacteria Attachment Reversible Attachment Planktonic->Attachment Motility Irreversible Irreversible Attachment Attachment->Irreversible Microcolony Microcolony Formation Irreversible->Microcolony Maturation Biofilm Maturation (EPS) Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion Dispersion->Planktonic QS Quorum Sensing (e.g., AHL, AIP) QS->Maturation Gene Regulation c_di_GMP Cyclic-di-GMP c_di_GMP->Attachment Promotes Sessility c_di_GMP->Dispersion Inhibits

Caption: Simplified signaling pathways in bacterial biofilm development.

Experimental Workflow

G cluster_0 Start Start: Prepare Bacterial Inoculum Biofilm_Growth Biofilm Formation (24-48h Incubation) Start->Biofilm_Growth Wash1 Wash to Remove Planktonic Cells Biofilm_Growth->Wash1 Treatment Treat with this compound (Serial Dilutions) Wash1->Treatment Incubate2 Incubate (24h) Treatment->Incubate2 MBEC_Branch MBEC Assay CV_Branch Crystal Violet Assay Wash2_MBEC Wash MBEC_Branch->Wash2_MBEC Wash2_CV Wash CV_Branch->Wash2_CV Recovery Add Fresh Medium & Sonicate Wash2_MBEC->Recovery Regrowth Incubate for Regrowth (24h) Recovery->Regrowth Read_MBEC Read Turbidity Regrowth->Read_MBEC Stain Fix & Stain with Crystal Violet Wash2_CV->Stain Solubilize Solubilize Dye Stain->Solubilize Read_CV Read Absorbance (595nm) Solubilize->Read_CV

Caption: Workflow for evaluating anti-biofilm efficacy.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Hydroxygentamicin C1 is a novel compound and its synthesis is not yet described in the scientific literature. This guide is based on established principles of aminoglycoside chemistry and provides a prospective approach to its synthesis, highlighting potential challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical modification of gentamicin C1?

A1: The chemical modification of gentamicin C1 is complex due to its multiple functional groups. Key challenges include:

  • Regioselectivity: With five amino groups and numerous hydroxyl groups, achieving selectivity for a specific position is difficult. This often necessitates complex protection and deprotection strategies.[1][2]

  • Stereocontrol: Introducing new chiral centers, such as the hydroxyl group at the 2-position, requires stereoselective reactions to obtain the desired isomer.

  • Glycosidic Bond Stability: The glycosidic linkages in gentamicin are susceptible to cleavage under harsh acidic or basic conditions, which can be a problem during deprotection steps.

  • Purification: The high polarity of gentamicin and its derivatives, along with the potential for a mixture of isomers, makes purification challenging. Often, specialized chromatographic techniques are required.[3][4]

Q2: What is a plausible starting material for the synthesis of this compound?

A2: The most logical starting material would be commercially available gentamicin C1, which can be isolated from the gentamicin complex produced by fermentation of Micromonospora purpurea.[5][6] Alternatively, sisomicin can be a precursor for the synthesis of various gentamicin analogs.[6][7]

Q3: Are there any chemoenzymatic approaches that could simplify the synthesis?

A3: While a specific enzyme for 2-hydroxylation of gentamicin C1 is not known, chemoenzymatic methods are a promising strategy for achieving regioselectivity in aminoglycoside synthesis without the need for protecting groups.[1][2] For instance, transaminases have been used to selectively modify the C-6' position of gentamicin.[1][2] Future research may identify enzymes capable of selective hydroxylation.

Q4: What analytical techniques are best suited for monitoring the synthesis and characterizing the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for purification. Reversed-phase HPLC with an ion-pairing agent is often used for aminoglycosides.[4][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.

Troubleshooting Guide

Problem 1: Poor regioselectivity during the protection of amino and hydroxyl groups.

Q: I am getting a mixture of partially protected isomers of gentamicin C1. How can I improve the selectivity of the protection steps?

A: This is a common issue due to the similar reactivity of the functional groups. Here are some strategies to improve selectivity:

  • Orthogonal Protecting Groups: Use protecting groups that can be removed under different conditions. For example, use Boc (tert-butyloxycarbonyl) for amino groups (acid-labile) and silyl ethers (e.g., TBDMS) for hydroxyl groups (fluoride-labile).

  • Staged Protection: Introduce protecting groups in a specific order based on the known reactivity of the different positions. The 3- and 6'-amino groups are generally the most reactive.

  • Solvent and Temperature Effects: Varying the solvent and reaction temperature can influence the selectivity of protection reactions.

  • Use of Bulky Protecting Groups: Sterically hindered protecting groups may preferentially react with the more accessible functional groups.

Problem 2: Low yield or side reactions during the introduction of the 2-hydroxyl group.

Q: My attempts to introduce the 2-hydroxyl group via oxidation to a ketone followed by reduction are resulting in low yields and degradation of the starting material. What can I do?

A: The 2-deoxystreptamine core is sensitive to harsh reaction conditions. Consider the following:

  • Milder Oxidation Reagents: Instead of strong oxidants, try milder and more selective reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Substrate Protection: Ensure that all other sensitive functional groups, particularly the amino groups, are adequately protected before attempting oxidation.

  • Stereoselective Reducing Agents: For the reduction of the ketone back to the hydroxyl group, use a stereoselective reducing agent to control the stereochemistry at C2. Bulky hydride reagents like L-Selectride® or K-Selectride® can provide high stereoselectivity.

  • Temperature Control: Perform both the oxidation and reduction steps at low temperatures to minimize side reactions.

Problem 3: Cleavage of glycosidic bonds during final deprotection.

Q: The final deprotection step to remove all protecting groups is leading to the breakdown of my product. What are some milder deprotection strategies?

A: The stability of the glycosidic bonds is a critical concern. Here are some approaches to mitigate this:

  • Acid-Labile Protecting Groups: If using acid-labile protecting groups like Boc, use milder acidic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane at low temperatures, or milder acids like acetic acid.

  • Hydrogenolysis: For benzyl-type protecting groups (e.g., Cbz for amines, Bn for hydroxyls), catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild deprotection method that is unlikely to affect the glycosidic bonds.

  • Fluoride-Based Deprotection: If you have used silyl protecting groups for the hydroxyls, fluoride sources like tetrabutylammonium fluoride (TBAF) are effective and generally do not cleave glycosidic bonds.

Hypothetical Experimental Protocols

Note: These are generalized protocols that would require optimization for the specific synthesis of this compound.

Protocol 1: Per-N-Boc Protection of Gentamicin C1
  • Dissolve gentamicin C1 in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate to adjust the pH to ~9.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Selective Silylation of Hydroxyl Groups
  • Dissolve the N-protected gentamicin C1 in anhydrous pyridine or DMF.

  • Cool the solution to -20°C.

  • Add a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) portion-wise. The stoichiometry of the silylating agent will need to be carefully optimized to achieve selective protection.

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the desired partially silylated intermediate by column chromatography.

Quantitative Data from Related Syntheses

The following table summarizes yields from published syntheses of other gentamicin derivatives, which can serve as a benchmark for what might be expected in a multi-step synthesis of this compound.

Synthetic StepProductStarting MaterialYield (%)Reference
N-protection (tetraazide formation)Tetraazide derivativeSisomicin54[5]
GlycosylationGentamicin B1Garamine acceptor~56[6]
Final Deprotection (hydrogenolysis and hydrolysis)Gentamicin C2Protected precursor64[5]
Chemoenzymatic N-alkylation6'-gentamicin C1a analogsGentamicin C1a13-90[1]

Visualizations

Hypothetical Synthetic Workflow for this compound

G A Gentamicin C1 B Per-N-protection (e.g., Boc) A->B C Selective O-protection (e.g., Silyl ethers) B->C D Oxidation at C2 (e.g., DMP) C->D E Intermediate 2-keto derivative D->E F Stereoselective Reduction (e.g., L-Selectride) E->F G Protected this compound F->G H Global Deprotection G->H I This compound H->I

Caption: A proposed synthetic route for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield in a Synthetic Step CheckPurity Check Purity of Starting Material Start->CheckPurity ReactionConditions Optimize Reaction Conditions? CheckPurity->ReactionConditions Yes PurifySM Purify Starting Material CheckPurity->PurifySM No SideProducts Side Products Detected? ReactionConditions->SideProducts No AdjustTemp Adjust Temperature/Time ReactionConditions->AdjustTemp Yes ChangeReagent Change Reagent/Solvent ReactionConditions->ChangeReagent Consider IsolateSide Isolate and Characterize Side Products SideProducts->IsolateSide Yes End Proceed with Optimized Protocol SideProducts->End No PurifySM->ReactionConditions AdjustTemp->SideProducts ChangeReagent->SideProducts ModifyProtectingGroups Modify Protecting Group Strategy IsolateSide->ModifyProtectingGroups ModifyProtectingGroups->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing 2-Hydroxygentamicin C1 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation yield of 2-Hydroxygentamicin C1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation of this compound.

Low or No Yield of this compound

Q1: I have no detectable this compound in my fermentation broth, but the Micromonospora purpurea mutant strain is growing. What is the primary cause?

A1: The most common reason for the absence of this compound production by an idiotrophic mutant of Micromonospora purpurea is the lack of the necessary precursor in the fermentation medium. This specific antibiotic is a product of mutational biosynthesis and requires the addition of streptamine to the culture medium.[1]

Q2: My this compound yield is significantly lower than expected. What are the key fermentation parameters I should investigate?

A2: Low yield can be attributed to several factors. Systematically check the following parameters:

  • Medium Composition: Ensure optimal concentrations of carbon and nitrogen sources. Potato starch and soybean meal have been identified as effective for gentamicin production.[2]

  • pH Control: The optimal pH for cell growth is around 7.2, while the optimal pH for gentamicin production is slightly lower at 6.8.[2] A pH shift strategy may be required.

  • Dissolved Oxygen (DO): Inadequate aeration can severely limit antibiotic production. Gentamicin productivity is highly sensitive to oxygen supply.[2]

  • Cobalt Concentration: Cobalt is a crucial trace metal for gentamicin biosynthesis. The optimal concentration of CoCl₂ is approximately 0.006 g/L.[2]

  • Streptamine Concentration: The concentration of the precursor, streptamine, is critical. Insufficient levels will limit the final product yield.

Frequently Asked Questions (FAQs)

Q3: What is the recommended strain for producing this compound?

A3: A 2-deoxystreptamine-dependent idiotrophic mutant of Micromonospora purpurea is required. This type of mutant cannot produce the gentamicin complex without the addition of an external aminocyclitol. When fed streptamine, it produces 2-hydroxygentamicin.[1]

Q4: What are the best carbon and nitrogen sources for Micromonospora purpurea fermentation?

A4: Studies on gentamicin production have shown that potato starch is an excellent carbon source, and soybean meal is a superior nitrogen source for high yields.[2] Glucose and fodder yeast have also been used effectively.

Q5: How critical is pH control during the fermentation process?

A5: pH control is very important. A common strategy is to maintain a pH of around 7.2 during the initial growth phase and then allow it to drop to or control it at 6.8 during the production phase to maximize yield.[2]

Q6: What is the role of dissolved oxygen in this compound production?

A6: Dissolved oxygen is a critical limiting factor for both cell growth and antibiotic production in Micromonospora purpurea. The production of gentamicin is more sensitive to oxygen levels than cell growth.[2] Therefore, maintaining a high oxygen uptake rate is essential for achieving high yields.

Q7: How can I quantify the yield of this compound?

A7: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying gentamicin and its derivatives. Due to the lack of a strong chromophore, pre-column derivatization or the use of detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) is often necessary for sensitive and accurate quantification.

Data Presentation

Table 1: Recommended Fermentation Parameters for this compound Production

ParameterRecommended Range/ValueNotes
Producing Organism Micromonospora purpurea (2-deoxystreptamine idiotroph)Essential for mutational biosynthesis.
Precursor StreptamineRequired for this compound synthesis.[1]
Carbon Source Potato Starch or GlucosePotato starch has been shown to be superior for gentamicin.[2]
Nitrogen Source Soybean Meal or Fodder YeastOrganic nitrogen sources are generally better than inorganic ones.
Initial pH 7.0 - 7.5Optimal for initial cell growth.[2]
Production pH ~6.8Optimal for antibiotic synthesis.[2]
Temperature 30 - 37 °CTypical range for Micromonospora species.
Dissolved Oxygen >30% saturationMaintain high aeration; critical for yield.[2]
Cobalt Chloride (CoCl₂) ~0.006 g/LStimulates gentamicin production.[2]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Prepare a seed medium containing (per liter): Glucose 10 g, Soy Peptone 5 g, Beef Extract 3 g, Yeast Extract 1 g, and CaCO₃ 1 g. Adjust the pH to 7.2 before sterilization.

  • Inoculate the seed medium with a lyophilized culture or a frozen stock of the Micromonospora purpurea idiotrophic mutant.

  • Incubate at 35°C on a rotary shaker at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Use this seed culture to inoculate the production fermentation medium at a 5-10% (v/v) ratio.

Protocol 2: Production Fermentation
  • Prepare the production medium. A representative medium contains (per liter): Potato Starch 30 g, Soybean Meal 20 g, CoCl₂·6H₂O 0.006 g, and CaCO₃ 2 g.

  • Sterilize the production medium.

  • Aseptically add a sterile stock solution of streptamine to the desired final concentration.

  • Inoculate with the seed culture.

  • Incubate at 35°C with vigorous aeration and agitation (e.g., in a bioreactor with a stirring speed of 400-600 rpm and an aeration rate of 1 vvm).

  • Monitor and control the pH, starting at 7.2 and adjusting to 6.8 after the initial growth phase (approximately 24-48 hours).

  • The fermentation is typically carried out for 120-168 hours. Collect samples periodically to measure cell growth and this compound concentration.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant may require solid-phase extraction (SPE) for cleanup and concentration.

  • Derivatization (if using UV detection): A common derivatizing agent is o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (DNFB) to allow for UV or fluorescence detection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium sulfate with acetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chosen derivative (e.g., 365 nm for DNFB derivatives).

    • Standard Curve: Prepare a standard curve using purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Low/No this compound Yield check_growth Is there adequate cell growth? start->check_growth check_precursor Was streptamine added to the medium? check_growth->check_precursor Yes optimize_medium Optimize medium: carbon/nitrogen sources, trace elements. check_growth->optimize_medium No add_precursor Add sterile streptamine to the production medium. check_precursor->add_precursor No analyze_components Analyze broth for other gentamicin components to confirm pathway activity. check_precursor->analyze_components Yes optimize_conditions Optimize physical conditions: pH, DO, temperature. optimize_medium->optimize_conditions check_strain Verify the viability and identity of the mutant strain. optimize_conditions->check_strain end_success Yield Optimized optimize_conditions->end_success add_precursor->end_success end_fail Further investigation needed check_strain->end_fail analyze_components->optimize_conditions

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow start Start: Production of this compound inoculum_prep 1. Inoculum Preparation (M. purpurea mutant, 48-72h) start->inoculum_prep fermentation_setup 2. Production Fermentation Setup (Medium + Streptamine) inoculum_prep->fermentation_setup fermentation_run 3. Fermentation Run (120-168h, controlled pH & DO) fermentation_setup->fermentation_run sampling 4. Sampling & Harvest fermentation_run->sampling extraction 5. Product Extraction (Centrifugation, SPE) sampling->extraction quantification 6. HPLC Analysis (Quantification of 2-HG C1) extraction->quantification end End: Yield Determined quantification->end

Caption: Experimental workflow for this compound production.

Biosynthetic_Pathway cluster_0 Core Biosynthesis cluster_1 Wild-Type Pathway (Blocked in Mutant) glucose Glucose-6-P dos 2-Deoxystreptamine glucose->dos gen genes streptamine Streptamine (External Precursor) intermediate Glycosylation & Modifications streptamine->intermediate Mutational Biosynthesis product This compound intermediate->product gen genes gentamicin_c Gentamicin C Complex dos->gentamicin_c gen genes

Caption: Simplified biosynthetic pathway for this compound.

References

Identifying and characterizing impurities in 2-Hydroxygentamicin C1 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in 2-Hydroxygentamicin C1 samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Gentamicin is typically a mixture of several related components. During the production and storage of this compound, various impurities can arise. These can be broadly categorized as:

  • Related Gentamicin Components: The most common "impurities" are other gentamicin congeners that are co-produced during fermentation. These include Gentamicin C1a, C2, C2a, and C2b.[1][2]

  • Biosynthetic Precursors and Side-Products: Impurities such as Sisomicin, Garamine, and Gentamicin B1 can be formed during the fermentation process.[1][3][4]

  • Degradation Products: this compound can degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation) to form various degradation products.[5][6] One common degradation product is Garamine.[4]

Q2: Why is it challenging to detect this compound and its impurities using standard HPLC-UV methods?

A2: this compound and its related impurities lack a significant UV-absorbing chromophore.[1][7] This makes their detection by standard UV detectors insensitive, especially for low-level impurities. To overcome this, several alternative approaches are used:

  • Pre- or post-column derivatization: This involves reacting the analytes with a reagent to attach a UV-active or fluorescent tag.[8][9]

  • Alternative HPLC detectors: More suitable detectors for non-chromophoric compounds include Pulsed Amperometric Detection (PAD), Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).[1][7][10]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A multi-faceted approach is often necessary for comprehensive impurity profiling. The most powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary separation technique. Ion-pairing reversed-phase chromatography is a widely used method.[1][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[7][11][12] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[13][14]

Troubleshooting Guides

Issue 1: Poor separation of gentamicin components in HPLC.
Possible Cause Troubleshooting Step
Inappropriate column chemistry.For ion-pairing chromatography, a C18 column is commonly used.[1][15] For hydrophilic interaction liquid chromatography (HILIC), a BEH Z-HILIC column can be effective.
Incorrect mobile phase composition.Optimize the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA).[1][15] Adjusting the organic modifier (e.g., acetonitrile) concentration can also improve resolution.[15]
pH of the mobile phase is not optimal.The pH of the mobile phase can significantly impact the retention and selectivity of aminoglycosides. A pH of around 2.6 is often used with TFA.[1][15]
Column temperature is not controlled.Maintaining a constant and optimized column temperature (e.g., 30-35 °C) can improve peak shape and reproducibility.[10][16]
Issue 2: Low sensitivity and inability to detect low-level impurities.
Possible Cause Troubleshooting Step
Using a UV detector.As mentioned in FAQ 2, gentamicin and its impurities have poor UV absorbance.[1][7] Switch to a more sensitive detection method like PAD, CAD, ELSD, or MS.[7][10]
Insufficient sample concentration.While respecting the limits of solubility, a higher sample concentration may be necessary for impurity analysis compared to the assay of the main component.[1][15]
Suboptimal detector settings.Optimize the parameters of your chosen detector (e.g., waveform for PAD, nebulizer and evaporation temperatures for CAD/ELSD, ionization source parameters for MS).

Experimental Protocols

Protocol 1: HPLC-PAD Method for Impurity Profiling

This protocol is based on established methods for gentamicin analysis.[1][15]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

Chromatographic Conditions:

ParameterValue
Column Dionex IonPac AmG-3µm C18, 4 x 150 mm
Mobile Phase 100 mM Trifluoroacetic acid (TFA) in water.[15]
Flow Rate 0.8 mL/min[16]
Column Temperature 35 °C[16]
Injection Volume 20 µL[16]
Post-column Reagent 0.76 M NaOH at 0.3 mL/min[16]
Detection Pulsed Amperometry (Carbohydrate waveform)[16]

Sample Preparation:

  • For Impurity Analysis: Dissolve 25 mg of the this compound sample in 25 mL of the mobile phase (1 mg/mL).[1]

  • For Content of Gentamicins: Dilute 5 mL of the impurity analysis sample solution to 25 mL with the mobile phase (0.2 mg/mL).[1]

Protocol 2: LC-MS/MS for Identification of Unknown Impurities

This protocol provides a general framework for the identification of unknown impurities using LC-MS/MS.[3][11]

Instrumentation:

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

Chromatographic Conditions:

ParameterValue
Column Synergy Hydro-RP, 4.6 x 250 mm, 4 µm
Mobile Phase A 50 mM TFA in water, pH adjusted to 2.0 with ammonium hydroxide[3]
Mobile Phase B Methanol[3]
Gradient Linear gradient from 0% to 10% B over 20 minutes[3]
Flow Rate 1.5 mL/min[3]
Injection Volume 20 µL
Detection Mass Spectrometry (Positive Ion Mode)

Mass Spectrometry Parameters:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[11]

  • Scan Mode: Full scan for initial detection and product ion scan for fragmentation analysis.

  • Collision Energy: Optimize for fragmentation of the parent ion (e.g., 20 eV).[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Characterization cluster_reporting Reporting sample This compound Bulk Sample dissolution Dissolution in Mobile Phase sample->dissolution hplc HPLC Separation (Ion-Pair Reversed-Phase) dissolution->hplc Inject lcms LC-MS/MS Analysis (Identification) dissolution->lcms Inject peak_integration Peak Integration & Quantification hplc->peak_integration ms_interpretation Mass Spectra Interpretation lcms->ms_interpretation nmr NMR Spectroscopy (Structure Elucidation) nmr_interpretation NMR Spectra Interpretation nmr->nmr_interpretation report Impurity Profile Report peak_integration->report structure_elucidation Impurity Structure Elucidation ms_interpretation->structure_elucidation nmr_interpretation->structure_elucidation structure_elucidation->nmr Requires Isolation structure_elucidation->report

Caption: Workflow for impurity identification and characterization.

logical_relationship cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions no_detection No or Low Signal for Impurities cause1 Lack of UV Chromophore no_detection->cause1 cause2 Low Impurity Concentration no_detection->cause2 cause3 Suboptimal Detector no_detection->cause3 solution1 Use Alternative Detectors (MS, PAD, CAD, ELSD) cause1->solution1 solution2 Derivatization cause1->solution2 solution3 Increase Sample Concentration cause2->solution3 solution4 Optimize Detector Settings cause3->solution4

Caption: Troubleshooting low impurity detection.

References

Preventing degradation of 2-Hydroxygentamicin C1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxygentamicin C1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability and integrity of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the stability profile of the closely related gentamicin complex, the primary factors that can lead to the degradation of this compound in solution include exposure to adverse temperatures, suboptimal pH levels, high humidity, light (especially UV rays), and oxidizing agents.[1][2][3]

Q2: What are the recommended storage conditions for a stock solution of this compound?

Q3: What is the optimal pH range for maintaining the stability of this compound in solution?

A3: While specific data for this compound is limited, the stability of gentamicin is best maintained within a pH range of 4.5 to 7.0.[2] Deviations into more acidic or alkaline conditions can lead to hydrolysis and degradation.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: While some information suggests that gentamicin solutions can be stable in boiling aqueous buffers, the most recommended and safest method for sterilizing antibiotic solutions is filtration through a 0.22 µm filter to prevent potential heat-induced degradation.[4]

Q5: How does exposure to light affect the stability of this compound?

A5: Exposure to light, particularly UV radiation, can trigger photochemical reactions that may lead to the degradation of this compound.[2] It is recommended to store solutions in amber vials or to wrap containers in foil to protect them from light.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Possible Cause Troubleshooting Steps
Loss of Potency in Solution Improper Storage Temperature: Storage at room temperature or elevated temperatures for extended periods.- Store the solution at the recommended temperature of 2-8°C. - For long-term storage, consider aliquoting and freezing at -20°C or -80°C. - Avoid repeated freeze-thaw cycles.
Incorrect pH: The pH of the solution is outside the optimal range (4.5-7.0).- Measure the pH of your solution. - Adjust the pH to be within the recommended range using appropriate buffers if your experimental protocol allows.
Exposure to Light: The solution was not protected from light.- Store the solution in a light-protected container (e.g., amber vial). - If using a clear container, wrap it with aluminum foil.
Precipitate Formation in Solution Low Temperature Storage of a Concentrated Solution: The solubility of the compound may decrease at lower temperatures.- Gently warm the solution to room temperature to see if the precipitate redissolves. - If the precipitate remains, it may indicate degradation. Consider preparing a fresh solution.
Interaction with Other Components: The antibiotic may be interacting with other components in a complex medium.- Review the composition of your experimental medium for potential incompatibilities. - If possible, prepare the this compound stock solution in a simple, inert solvent like sterile deionized water.
Discoloration of the Solution Oxidation or Degradation: Exposure to oxidizing agents or significant degradation has occurred.- Discard the solution as discoloration is a sign of chemical change. - Prepare a fresh solution, ensuring it is protected from light and stored under an inert atmosphere if sensitivity to oxidation is suspected.

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C for short-term storage.[2][4]Minimizes thermal degradation.
-20°C or -80°C for long-term storage.Preserves stability over extended periods.
pH 4.5 - 7.0[2]Avoids acid or base-catalyzed hydrolysis.
Light Exposure Store in light-protected containers (e.g., amber vials).[2]Prevents photochemical degradation.
Sterilization Filtration through a 0.22 µm filter.[4]Avoids potential heat-induced degradation from autoclaving.
Solvent Sterile deionized water or a suitable buffer within the optimal pH range.Ensures initial stability and compatibility.
Atmosphere Standard atmosphere is generally acceptable. If oxidation is a concern, storage under an inert gas (e.g., nitrogen, argon) can be considered.Protects against oxidative degradation, which has been shown to affect gentamicin coatings.[1][3]

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Application of Stress Conditions:

    • Temperature Stress:

      • Aliquot the stock solution into separate vials.

      • Store the vials at different temperatures: 4°C (control), 25°C (room temperature), and 40°C or 60°C (elevated temperature).

    • pH Stress:

      • Adjust the pH of the stock solution aliquots to acidic (e.g., pH 2-3), neutral (pH 6-7, control), and alkaline (e.g., pH 9-10) conditions using dilute HCl or NaOH.

      • Store all pH-adjusted solutions at a controlled temperature (e.g., 25°C).

    • Light Stress:

      • Expose an aliquot of the stock solution to a light source (e.g., a fluorescent lamp or a UV lamp) while keeping a control aliquot in the dark at the same temperature.

    • Oxidative Stress:

      • Add a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) to an aliquot of the stock solution.

      • Keep a control aliquot without the oxidizing agent at the same temperature.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw samples from each stress condition.

  • Analysis of Degradation:

    • Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV, ELSD, or Mass Spectrometry).

    • Quantify the remaining concentration of this compound and identify any major degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition at each time point.

    • Determine the degradation rate under different stress conditions.

Visualizations

Troubleshooting_Degradation start Observed Degradation of This compound check_storage Review Storage Conditions start->check_storage check_solution Examine Solution Parameters start->check_solution check_handling Assess Handling Procedures start->check_handling temp Temperature Abuse? check_storage->temp ph pH Out of Range? check_solution->ph light Light Exposure? check_handling->light oxidation Oxidative Stress? check_handling->oxidation temp->ph No store_cold Action: Store at 2-8°C or freeze for long term temp->store_cold Yes ph->light No adjust_ph Action: Buffer solution to pH 4.5-7.0 ph->adjust_ph Yes light->oxidation No protect_light Action: Use amber vials or wrap in foil light->protect_light Yes inert_atm Action: Consider using degassed solvents or inert atmosphere oxidation->inert_atm Yes

Caption: Troubleshooting flowchart for this compound degradation.

Stability_Assessment_Workflow prep_solution Prepare Stock Solution of This compound apply_stress Apply Stress Conditions prep_solution->apply_stress sampling Time-Point Sampling apply_stress->sampling stress_conditions Temperature pH Light Oxidation apply_stress->stress_conditions analysis HPLC/MS Analysis sampling->analysis interpretation Data Interpretation and Degradation Rate Calculation analysis->interpretation

Caption: Experimental workflow for stability assessment.

References

Addressing matrix effects in LC-MS/MS analysis of 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxygentamicin C1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[3][4]

This compound, like other aminoglycosides, is a highly polar molecule.[5] When analyzing biological samples (e.g., plasma, serum, tissue), it often co-elutes with endogenous matrix components such as phospholipids, salts, and proteins, which are known to cause significant matrix effects in electrospray ionization (ESI).[1][6] This interference can lead to erroneous quantitative results, making it a critical parameter to assess and mitigate during method development.[1]

Q2: How can I properly assess the magnitude of matrix effects in my assay?

A: Matrix effects should be both qualitatively and quantitatively assessed during method development.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[7] Dips or rises in the baseline signal indicate the retention times where matrix components are causing interference.[7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the specific impact of the matrix on the analyte signal.[1][2] The response of the analyte in a blank, extracted matrix that has been spiked post-extraction is compared to the response of the analyte in a neat solution (e.g., mobile phase).[9] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) * 100

    A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q3: What sample preparation strategies are effective at reducing matrix effects for aminoglycosides?

A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[10][11] For this compound, the following techniques are commonly considered:

  • Solid-Phase Extraction (SPE): This is often the most effective technique.[12] Because aminoglycosides are basic and carry a positive charge at acidic pH, weak cation exchange (WCX) or mixed-mode cation exchange (MCX) sorbents are highly effective at retaining the analyte while allowing neutral and acidic interferences to be washed away.[12][13]

  • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and other small molecules, frequently resulting in significant matrix effects.[6][10][11]

  • Liquid-Liquid Extraction (LLE): LLE can be used to remove hydrophobic interferences, but its effectiveness for highly polar compounds like this compound may be limited unless an ion-pairing agent is used.[6][10]

Q4: How can I use chromatography to separate this compound from matrix interferences?

A: Chromatographic separation is a powerful tool for moving the analyte's elution time away from regions of ion suppression.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to traditional reversed-phase chromatography for very polar compounds like aminoglycosides.[5][14] It uses a polar stationary phase and a high organic mobile phase, which provides good retention for polar analytes while often eluting interfering phospholipids earlier in the run, thus avoiding co-elution. Zwitterionic stationary phases have shown particularly good performance for separating aminoglycosides.

  • Ion-Pairing Chromatography: Using ion-pairing agents like heptafluorobutyric acid (HFBA) or trichloroacetic acid (TCA) in a reversed-phase system can improve retention and peak shape.[15][16] However, these agents can be persistent in the LC-MS system and may cause ion suppression themselves, so they should be used with caution.[17]

Q5: What is the most reliable way to compensate for matrix effects that cannot be eliminated?

A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[3][18] A SIL-IS of this compound would be a molecule that is chemically identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[19]

Because the SIL-IS has the same physicochemical properties as the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement at every stage of the process.[18][19] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification.[19] If a SIL-IS is not available, a structural analog may be used, but it is unlikely to compensate for matrix effects as effectively.[18]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Blank Samples: Obtain at least five different lots of the blank biological matrix (e.g., human plasma).

  • Extraction: Process a 100 µL aliquot of each blank matrix lot using your established extraction procedure (e.g., SPE).

  • Prepare Post-Extraction Spike (Set A): To the final, dried extract from each blank lot, add 100 µL of a solution containing this compound at a known concentration (e.g., medium QC level).

  • Prepare Neat Solution (Set B): Prepare a separate set of standards by adding 100 µL of the same analyte solution used in Step 3 to 100 µL of the mobile phase or reconstitution solvent.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation: For each matrix lot, calculate the matrix effect using the formula: ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Aminoglycosides

This protocol uses a weak cation exchange (WCX) cartridge.

  • Sample Pre-treatment: Acidify 100 µL of the sample (e.g., plasma) with 200 µL of 2% formic acid in water. Vortex and centrifuge.

  • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Data Presentation

Table 1: Example of Quantitative Data Summary for Matrix Effect Assessment

AnalyteMatrix LotMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Calculated Matrix Effect (%)
This compoundLot 11,520,000745,00049.0% (Suppression)
This compoundLot 21,520,000810,00053.3% (Suppression)
This compoundLot 31,520,000788,00051.8% (Suppression)
This compoundLot 41,520,0001,690,000111.2% (Enhancement)
This compoundLot 51,520,000763,00050.2% (Suppression)

Table 2: Qualitative Comparison of Sample Preparation Techniques for Aminoglycoside Analysis

TechniqueMatrix Effect ReductionAnalyte RecoveryThroughputPrimary AdvantagePrimary Disadvantage
Protein Precipitation (PPT)LowHighHighFast and simpleHigh risk of matrix effects[10][11]
Liquid-Liquid Extraction (LLE)MediumVariableMediumRemoves non-polar lipidsCan be complex for polar analytes[6]
Solid-Phase Extraction (SPE)HighGood-HighMediumHigh selectivity, clean extractsMore time-consuming, higher cost[12]

Visual Workflows

MatrixEffectAssessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Start: Obtain Blank Matrix & Neat Solvent blank_matrix 1A. Extract Blank Matrix (e.g., Plasma) start->blank_matrix neat_solvent 1B. Prepare Analyte in Neat Solvent start->neat_solvent spike_post 2A. Spike Dried Extract with Analyte blank_matrix->spike_post analyze_a 3A. Analyze Post-Spiked Sample (LC-MS/MS) spike_post->analyze_a analyze_b 2B. Analyze Neat Sample (LC-MS/MS) neat_solvent->analyze_b calculate 4. Calculate Matrix Effect (%) (Area A / Area B) * 100 analyze_a->calculate analyze_b->calculate end_node Result: Quantitative Matrix Effect Value calculate->end_node

Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

MitigationStrategy start Significant Matrix Effect Observed? (e.g., >15%) optimize_prep Optimize Sample Prep (e.g., Switch to SPE) start->optimize_prep Yes end_node Method Acceptable start->end_node No check1 Still Significant? optimize_prep->check1 optimize_lc Optimize Chromatography (e.g., Use HILIC) check1->optimize_lc Yes check1->end_node No check2 Still Significant? optimize_lc->check2 use_sil Compensate with Stable Isotope-Labeled IS check2->use_sil Yes check2->end_node No use_sil->end_node Final Method

Caption: Decision tree for mitigating and compensating for matrix effects in LC-MS/MS analysis.

References

Optimizing in vitro assay conditions for consistent 2-Hydroxygentamicin C1 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results for in vitro assays of 2-Hydroxygentamicin C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to the gentamicin complex?

A1: this compound is a derivative of Gentamicin C1, which is one of the major components of the gentamicin antibiotic complex. The gentamicin complex is a mixture of several related aminoglycoside compounds, primarily Gentamicin C1, C1a, C2, C2a, and C2b. Each component exhibits different levels of antibacterial activity and potential toxicity.[1] Therefore, when performing in vitro assays, it is crucial to consider the specific properties of the individual component being studied.

Q2: What is the general mechanism of action for aminoglycosides like this compound?

A2: Aminoglycosides primarily act by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis. This binding can lead to the production of mistranslated proteins that may be inserted into the cell membrane, altering its permeability. Recent studies suggest that this mistranslation of membrane proteins triggers a cascade of events, including the activation of two-component stress response systems, leading to oxidative stress and ultimately, bacterial cell death.

Q3: Which quality control (QC) strains should I use for this compound susceptibility testing?

A3: Standard QC strains recommended for gentamicin susceptibility testing by organizations like the Clinical and Laboratory Standards Institute (CLSI) are appropriate. These include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Consistent results with these strains will ensure the validity of your assay.

Troubleshooting Guide

Q4: My Minimum Inhibitory Concentration (MIC) values for P. aeruginosa are consistently higher than expected. What could be the cause?

A4: A common reason for unexpectedly high MIC values for P. aeruginosa against aminoglycosides is the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth (MHB). P. aeruginosa susceptibility to gentamicin is significantly affected by the concentration of these cations. High levels of Ca²⁺ and Mg²⁺ can interfere with the uptake of the antibiotic, leading to apparently reduced susceptibility.

Troubleshooting Steps:

  • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Ensure you are using CAMHB, which contains a standardized concentration of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L).

  • Check Media Preparation: If preparing your own media, verify the concentration of added cations.

  • Water Source: Use deionized, distilled water to prepare media to avoid introducing additional cations.

Q5: I am observing significant variability in my MIC results between experiments. What are the potential sources of this inconsistency?

A5: Several factors can contribute to variability in MIC assays. Here are some common causes and their solutions:

Potential Cause Troubleshooting Suggestion
Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
pH of Media The activity of aminoglycosides is enhanced at a more alkaline pH.[2] Ensure the pH of your Mueller-Hinton Broth is between 7.2 and 7.4.
Stock Solution Stability Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Incubation Conditions Incubate plates at a consistent temperature (35°C ± 2°C) for a standardized duration (16-20 hours for most bacteria).

Q6: My this compound stock solution appears to be losing potency over time. How should I prepare and store it?

A6: Proper preparation and storage of your stock solution are critical for consistent results.

Preparation:

  • Solvent: Dissolve this compound powder in sterile deionized water.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume added to the assay medium, which prevents significant changes in the medium's composition.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as heat can degrade the antibiotic.

Storage:

  • Aliquoting: Dispense the stock solution into small, single-use aliquots.

  • Temperature: Store the aliquots at -20°C or -80°C for long-term storage.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Gentamicin C1 against various bacterial strains. These values can serve as a reference point for your experiments with this compound, though direct testing of the derivative is necessary to establish its specific activity.

Bacterial StrainResistance MechanismGentamicin C1 MIC (µg/mL)
E. coli ATCC 25922None (Wild-Type)1
E. coli with aac(3)-IIIAminoglycoside Acetyltransferase256
K. pneumoniae (Clinical Isolate)Carbapenem-Resistant2
P. aeruginosa PAO1None (Wild-Type)1
S. aureus ATCC 29213None (Wild-Type)0.5
S. aureus with aac(6')-IbAminoglycoside Acetyltransferase16

Data adapted from "Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity".[1]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 standard methodology.

Materials:

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile deionized water

  • Spectrophotometer

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile water. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation of Microtiter Plate: a. Add 50 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the standardized bacterial inoculum to each well. c. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader.

Visualizations

Experimental_Workflow_MIC_Assay Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Outcome prep_antibiotic Prepare this compound Stock & Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read and Record MIC incubate->read_mic qc_check Compare QC Strain Results to Expected Range read_mic->qc_check valid_results Valid Results qc_check->valid_results If in range troubleshoot Troubleshoot Assay qc_check->troubleshoot If out of range

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Aminoglycoside_Signaling_Pathway Aminoglycoside Mechanism of Action cluster_cell Bacterial Cell aminoglycoside This compound ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to mistranslation Protein Mistranslation ribosome->mistranslation Causes membrane_protein Misfolded Membrane Proteins mistranslation->membrane_protein Leads to stress_response Two-Component Stress Response Activation membrane_protein->stress_response Triggers oxidative_stress Oxidative Stress stress_response->oxidative_stress Induces cell_death Cell Death oxidative_stress->cell_death Results in

Caption: Proposed signaling pathway for aminoglycoside-induced cell death.

References

Validation & Comparative

Comparative Analysis of 2-Hydroxygentamicin C1 and Gentamicin C1 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of 2-Hydroxygentamicin C1 and Gentamicin C1. The information is compiled from existing literature to aid in research and development of new aminoglycoside antibiotics.

Executive Summary

Gentamicin is a widely used aminoglycoside antibiotic, but the emergence of resistant bacterial strains necessitates the exploration of novel derivatives. This compound, a derivative produced through mutational biosynthesis, has shown a promising antibacterial profile. A key study from 1977 by Rosi et al. indicated that the C1 and C2 components of 2-hydroxygentamicin exhibit broad-spectrum in vitro antibacterial activity comparable to that of the conventional gentamicin C1 and C2 components. Notably, the study highlighted that 2-hydroxygentamicin possesses greater activity against certain gentamicin-resistant strains .

While specific quantitative data from direct comparative studies is limited in publicly available literature, this guide provides the foundational information on their activity and the standard methodologies for their evaluation.

Data Presentation

Due to the limited availability of direct comparative Minimum Inhibitory Concentration (MIC) data in the accessible literature, a quantitative comparison table cannot be fully populated at this time. The available information provides a qualitative comparison:

CompoundAntibacterial SpectrumActivity Against Gentamicin-Resistant Strains
Gentamicin C1 Broad-spectrum activity against Gram-positive and Gram-negative bacteria.Reduced activity.
This compound Broad-spectrum activity similar to Gentamicin C1.Greater activity against some strains.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of aminoglycoside antibiotics like this compound and Gentamicin C1 using the broth microdilution method. This is a standard and widely accepted protocol in microbiology.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Gentamicin C1)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Inoculating loops

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh the antibiotic powders.

    • Reconstitute the antibiotics in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest concentration to be tested in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working antibiotic solution to the first well of each row to be tested, resulting in the highest desired antibiotic concentration.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

    • The last well in each row should contain only CAMHB and no antibiotic, serving as a positive growth control. A well with uninoculated CAMHB serves as a negative control (sterility control).

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • The results can also be read using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of aminoglycoside antibiotics and a typical experimental workflow for determining antibacterial susceptibility.

aminoglycoside_mechanism cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., Gentamicin C1, This compound) porin Porin Channel aminoglycoside->porin Outer Membrane Penetration transport Active Transport porin->transport Periplasmic Space ribosome 30S Ribosomal Subunit transport->ribosome Cytoplasmic Uptake protein_synthesis Protein Synthesis ribosome->protein_synthesis Binds to 16S rRNA mrna mRNA mrna->protein_synthesis mistranslated_protein Mistranslated Proteins protein_synthesis->mistranslated_protein Codon Misreading cell_death Cell Death mistranslated_protein->cell_death Disruption of Cell Membrane Integrity

Caption: Mechanism of action of aminoglycoside antibiotics.

mic_workflow start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

In Vivo Toxicity Profile: 2-Hydroxygentamicin C1 Demonstrates Superior Safety Compared to Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vivo toxicity data reveals that 2-Hydroxygentamicin C1, a novel aminoglycoside, exhibits a significantly improved safety profile, particularly in terms of nephrotoxicity, when compared to conventional aminoglycosides such as gentamicin, amikacin, and tobramycin. This guide provides a detailed comparison of their in vivo toxicities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Aminoglycosides are a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by dose-related nephrotoxicity (kidney damage) and ototoxicity (hearing loss). The data presented here suggests that this compound may offer a safer alternative, potentially expanding the therapeutic window for this important class of drugs.

Comparative Nephrotoxicity

In vivo studies in rat models consistently demonstrate the reduced nephrotoxic potential of this compound. Key indicators of kidney damage, such as serum creatinine (SCr) and blood urea nitrogen (BUN) levels, are significantly lower in animals treated with this compound compared to those treated with gentamicin and netilmicin at comparable doses.

A study in Fischer 344 rats showed that subcutaneous injections of this compound at doses of 80 or 160 mg/kg/day for 15 days did not significantly affect SCr or BUN levels. In contrast, amikacin at 250 mg/kg produced significant increases in both markers. While high doses of this compound did lead to an increase in kidney/body weight ratios, the effect was considerably less pronounced than that observed with gentamicin.[1] Histopathological examination of the kidneys revealed a descending order of severity for drug-induced damage as follows: gentamicin > netilmicin > this compound.[1]

AminoglycosideDose (mg/kg/day)DurationAnimal ModelSerum Creatinine (SCr) ChangeBlood Urea Nitrogen (BUN) ChangeKidney/Body Weight Ratio ChangeReference
This compound 8015 daysRat (Fischer 344)Not significantNot significantSignificantly increased[1]
16015 daysRat (Fischer 344)Not significantNot significantSignificantly increased[1]
Gentamicin 40, 80, 16015 daysRat (Male Adult)Significant increaseSignificant increaseSignificantly heavier than this compound treated[1]
Amikacin 25015 daysRat (Fischer 344)Significant increaseSignificant increaseSignificantly increased[1]
Netilmicin 40, 80, 16015 daysRat (Male Adult)Significant nephrotoxicity at low dosesN/ASignificantly increased at high doses[1]

Table 1: Comparative in vivo Nephrotoxicity of Aminoglycosides in Rats.

Comparative Ototoxicity

While direct in vivo comparative ototoxicity data for this compound against a broad spectrum of aminoglycosides is limited, available evidence suggests a favorable profile. A study comparing gentamicin and gentamicin C1 in guinea pigs indicated that gentamicin is more ototoxic based on electrophysiological and histological measures.[2]

Further supporting this, an in vitro study on rat cochlear hair cells identified the gentamicin C2 component as the most ototoxic, while the C2b component, a key part of 2-Hydroxygentamicin, was the least ototoxic. This suggests that the structural modifications in this compound contribute to its reduced ototoxicity.

AminoglycosideAnimal ModelKey FindingsReference
Gentamicin C1 Guinea PigLess ototoxic than gentamicin based on electrophysiology and histology.[2]
Gentamicin Guinea PigMore ototoxic than gentamicin C1.[2]
Amikacin Guinea PigImpaired auditory function and dose-related hair cell loss.
Tobramycin Guinea PigOtotoxicity observed at higher doses.

Table 2: Comparative in vivo Ototoxicity of Aminoglycosides in Guinea Pigs.

Experimental Protocols

In Vivo Nephrotoxicity Study in Rats

A standardized protocol for assessing aminoglycoside-induced nephrotoxicity in rats typically involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Dosing: The test compounds (e.g., this compound, gentamicin) and a vehicle control (e.g., saline) are administered subcutaneously or intraperitoneally once daily for a specified duration (e.g., 7 to 15 days).

  • Monitoring: Body weight is monitored daily. Blood samples are collected at baseline and at specified time points to measure serum creatinine and BUN levels.

  • Terminal Procedures: At the end of the study, animals are euthanized, and kidneys are harvested, weighed, and processed for histopathological examination.

Experimental_Workflow_Nephrotoxicity cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Baseline Baseline Measurements (Body Weight, SCr, BUN) Acclimatization->Baseline Dosing Daily Subcutaneous Dosing (Aminoglycoside vs. Vehicle) Baseline->Dosing Monitoring Daily Monitoring (Body Weight) Dosing->Monitoring Blood_Collection Periodic Blood Collection (SCr, BUN) Dosing->Blood_Collection Euthanasia Euthanasia Monitoring->Euthanasia Blood_Collection->Euthanasia Harvest Kidney Harvesting & Weighing Euthanasia->Harvest Histopathology Histopathological Analysis Harvest->Histopathology

Fig. 1: Experimental workflow for in vivo nephrotoxicity assessment.
In Vivo Ototoxicity Study in Guinea Pigs

Guinea pigs are a preferred model for ototoxicity studies due to their auditory sensitivity, which is similar to that of humans.

  • Animal Model: Pigmented guinea pigs are often used.

  • Baseline Auditory Assessment: Auditory brainstem response (ABR) thresholds are measured at various frequencies before drug administration.

  • Dosing: Aminoglycosides are typically administered subcutaneously or intraperitoneally daily for a defined period (e.g., 14 to 21 days).

  • Follow-up Auditory Assessment: ABR measurements are repeated at intervals during and after the treatment period to assess hearing loss.

  • Histological Analysis: After the final ABR, animals are euthanized, and the cochleae are harvested for hair cell quantification using techniques like surface preparation and immunostaining.

Experimental_Workflow_Ototoxicity cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Selection Animal Selection (e.g., Pigmented Guinea Pigs) Baseline_ABR Baseline Auditory Brainstem Response (ABR) Measurement Animal_Selection->Baseline_ABR Daily_Dosing Daily Subcutaneous Dosing (Aminoglycoside vs. Vehicle) Baseline_ABR->Daily_Dosing Interim_ABR Interim ABR Measurements Daily_Dosing->Interim_ABR Final_ABR Final ABR Measurement Interim_ABR->Final_ABR Euthanasia_Oto Euthanasia Final_ABR->Euthanasia_Oto Cochlea_Harvest Cochlea Harvesting Euthanasia_Oto->Cochlea_Harvest Hair_Cell_Quantification Hair Cell Quantification Cochlea_Harvest->Hair_Cell_Quantification

Fig. 2: Experimental workflow for in vivo ototoxicity assessment.

Signaling Pathways in Aminoglycoside Toxicity

Aminoglycoside-induced toxicity involves complex cellular mechanisms. In the kidney, aminoglycosides are taken up by proximal tubule cells, leading to lysosomal dysfunction and the generation of reactive oxygen species (ROS), which triggers apoptosis and necrosis. In the inner ear, aminoglycosides enter hair cells and cause damage through similar mechanisms involving ROS production and activation of apoptotic pathways.

Aminoglycoside_Toxicity_Pathway cluster_kidney Nephrotoxicity cluster_ear Ototoxicity AG_Kidney Aminoglycoside PTC_Uptake Proximal Tubule Cell Uptake AG_Kidney->PTC_Uptake Lysosomal_Dysfunction Lysosomal Dysfunction PTC_Uptake->Lysosomal_Dysfunction ROS_Kidney Reactive Oxygen Species (ROS) Generation Lysosomal_Dysfunction->ROS_Kidney Apoptosis_Necrosis Apoptosis & Necrosis ROS_Kidney->Apoptosis_Necrosis Kidney_Damage Kidney Damage Apoptosis_Necrosis->Kidney_Damage AG_Ear Aminoglycoside HC_Uptake Hair Cell Uptake AG_Ear->HC_Uptake Mitochondrial_Damage Mitochondrial Damage HC_Uptake->Mitochondrial_Damage ROS_Ear Reactive Oxygen Species (ROS) Generation Mitochondrial_Damage->ROS_Ear Apoptosis_Ear Apoptosis ROS_Ear->Apoptosis_Ear Hearing_Loss Hearing Loss Apoptosis_Ear->Hearing_Loss

Fig. 3: Simplified signaling pathways of aminoglycoside toxicity.

Conclusion

The available in vivo data strongly suggests that this compound possesses a superior safety profile compared to traditional aminoglycosides, particularly concerning nephrotoxicity. While further comprehensive in vivo ototoxicity studies are warranted for a complete comparative analysis, the initial findings are promising. The reduced toxicity of this compound could translate into a wider therapeutic index, allowing for more effective and safer treatment of severe bacterial infections. These findings encourage further investigation and clinical development of this compound as a next-generation aminoglycoside antibiotic.

References

Anti-Gentamicin Antibodies and 2-Hydroxygentamicin C1: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of anti-gentamicin antibodies with 2-Hydroxygentamicin C1. Due to the limited availability of direct experimental data on this specific interaction, this document focuses on a structural comparison and outlines the experimental protocols necessary to determine the degree of cross-reactivity.

Introduction

Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components, with Gentamicin C1 being a major constituent. Anti-gentamicin antibodies are crucial tools for the development of immunoassays to monitor therapeutic drug levels and detect residues in various matrices. This compound is a derivative of Gentamicin C1, differing by the addition of a hydroxyl group.[1] Understanding the cross-reactivity of anti-gentamicin antibodies with this and other derivatives is essential for the accuracy and specificity of such assays. This guide will delve into the structural nuances between Gentamicin C1 and this compound, present available cross-reactivity data for other aminoglycosides to provide context, and offer a detailed experimental workflow for researchers to assess this specific cross-reactivity.

Structural Comparison: Gentamicin C1 vs. This compound

The specificity of an antibody is determined by its ability to recognize a particular epitope on an antigen. In the case of small molecules like gentamicin, the overall three-dimensional structure and the presence of specific functional groups are critical for antibody binding.

Gentamicin C1 is a complex aminoglycoside with a characteristic structure composed of three aminosugar rings.[2][3]

Below is a diagram illustrating the structural difference between Gentamicin C1 and a plausible structure for this compound, with the hydroxylation shown at the 2'-position of the purpurosamine ring. This position is a potential site for modification and serves as a representative example for the purpose of this guide.

G Structural Comparison of Gentamicin C1 and this compound cluster_0 Gentamicin C1 cluster_1 This compound (Postulated Structure) cluster_2 Structural Comparison of Gentamicin C1 and this compound img_gentamicin img_hydroxygentamicin img_gentamicin->img_hydroxygentamicin Hydroxylation hydroxyl OH

Caption: Structural comparison of Gentamicin C1 and a postulated structure for this compound.

The addition of a hydroxyl group can alter the molecule's polarity and introduce a new site for hydrogen bonding. Depending on its location, it could either disrupt a key binding epitope, leading to reduced antibody affinity, or have a negligible effect if it is located in a region not involved in antibody recognition.

Cross-Reactivity of Anti-Gentamicin Antibodies with Other Aminoglycosides

While direct data for this compound is unavailable, examining the cross-reactivity of anti-gentamicin antibodies with other structurally related aminoglycosides can provide valuable insights into their specificity. Polyclonal antibodies, being a heterogeneous mixture of antibodies recognizing different epitopes, often exhibit a broader range of cross-reactivity compared to monoclonal antibodies.

CompoundCross-Reactivity (%) with Polyclonal Anti-Gentamicin Antibody
Gentamicin100
Sisomicin Sulphate72.2
Netilmicin Sulphate17.3

This data indicates that even small structural modifications, such as those differentiating gentamicin from sisomicin and netilmicin, can significantly impact antibody recognition. Therefore, it is reasonable to hypothesize that the presence of an additional hydroxyl group in this compound will likely alter its binding to anti-gentamicin antibodies.

Experimental Protocol: Determining Cross-Reactivity by Competitive ELISA

To empirically determine the cross-reactivity of anti-gentamicin antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.

Objective: To quantify the cross-reactivity of anti-gentamicin antibodies with this compound relative to Gentamicin C1.

Materials:

  • Anti-Gentamicin Antibody

  • Gentamicin C1 standard

  • This compound

  • Gentamicin-protein conjugate (e.g., Gentamicin-BSA) for coating

  • 96-well microtiter plates

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the gentamicin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a series of dilutions of the Gentamicin C1 standard and the this compound test compound.

    • In separate tubes, mix each dilution of the standard or test compound with a constant, predetermined concentration of the anti-gentamicin antibody. Incubate for a set period (e.g., 1 hour) to allow the antibody to bind to the free antigen.

    • Add these mixtures to the coated and blocked wells of the microtiter plate. Incubate for 1-2 hours at room temperature. During this step, any unbound anti-gentamicin antibody will bind to the gentamicin conjugate coated on the plate.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate to each well. Allow the color to develop for a specific time (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the Gentamicin C1 concentration.

  • Determine the concentration of Gentamicin C1 that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 value for this compound from its dose-response curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Gentamicin C1 / IC50 of this compound) x 100

G Competitive ELISA Workflow for Cross-Reactivity Assessment A Coat Plate with Gentamicin-Protein Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D G Add Antibody-Antigen Mixture to Coated Plate D->G E Prepare Standards (Gentamicin C1) & Test Samples (this compound) F Incubate Antibody with Standards or Test Samples E->F F->G H Wash G->H I Add Enzyme-Conjugated Secondary Antibody H->I J Wash I->J K Add Substrate J->K L Stop Reaction K->L M Read Absorbance L->M N Calculate % Cross-Reactivity M->N

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion

The cross-reactivity of anti-gentamicin antibodies with this compound is a critical parameter for the development of accurate and reliable immunoassays. While direct experimental data is currently lacking, a structural comparison suggests that the addition of a hydroxyl group to the gentamicin C1 molecule has the potential to alter antibody binding. The degree of this alteration can be precisely quantified using the provided competitive ELISA protocol. Researchers are strongly encouraged to perform such experimental validation to ensure the specificity and accuracy of their immunoassays for gentamicin and its derivatives. This proactive approach will contribute to the robustness of therapeutic drug monitoring and food safety testing.

References

Comparative Efficacy of 2-Hydroxygentamicin C1 Against Gentamicin-Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-Hydroxygentamicin C1 against gentamicin-resistant bacterial strains. This document synthesizes available data, outlines experimental protocols, and visualizes key pathways to support further research and development in the critical area of antibiotic resistance.

Executive Summary

The emergence of gentamicin-resistant bacteria poses a significant threat to public health. This compound, a derivative of gentamicin, has shown potential in overcoming some mechanisms of resistance. This guide presents a comparative analysis of its efficacy, alongside standard gentamicin, against key resistant pathogens. While quantitative data for this compound is limited in publicly available literature, this guide compiles existing qualitative information and provides a framework for its evaluation by presenting data on the closely related gentamicin C1. Detailed experimental methodologies are provided to ensure reproducibility of findings.

Comparative Efficacy Data

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Gentamicin and its Congeners against Escherichia coli Strains with Characterized Resistance Mechanisms

Bacterial StrainResistance MechanismGentamicin (Mix)Gentamicin C1Gentamicin C1aGentamicin C2Gentamicin C2a
E. coli ATCC 25922 (Wild-Type)-11111
E. coli + AAC(3)-IIAcetyltransferase>64>64>64>64>64
E. coli + AAC(6')-IbAcetyltransferase1646416512

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Gentamicin against Resistant Clinical Isolates

Bacterial SpeciesResistance PhenotypeGentamicin MIC Range (µg/mL)
Pseudomonas aeruginosaGentamicin-Resistant16 - >512
Staphylococcus aureus (MRSA)Gentamicin-Resistant8 - >128
Escherichia coliGentamicin-Resistant8 - >256

Experimental Protocols

To ensure the standardization and reproducibility of efficacy studies, the following detailed methodologies for key experiments are provided.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial isolates (standardized to 0.5 McFarland turbidity)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other comparator antibiotics

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotics in CAMHB in the microtiter plates.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Bacterial isolates (logarithmic growth phase)

  • CAMHB

  • This compound and comparator antibiotics at various concentrations (e.g., 1x, 4x, 8x MIC)

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing CAMHB with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Add the antibiotics at the desired concentrations. Include a growth control flask without any antibiotic.

  • Incubate the flasks in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

Visualizing Mechanisms and Workflows

Aminoglycoside Mechanism of Action and Resistance

The following diagram illustrates the general mechanism of action of aminoglycosides like gentamicin and highlights common resistance mechanisms.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Gentamicin Gentamicin Outer_Membrane Outer Membrane (Gram-negative) Gentamicin->Outer_Membrane Uptake Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Active Transport Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Binding & Inhibition Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death AMEs Aminoglycoside-Modifying Enzymes (AMEs) AMEs->Gentamicin Inactivation Ribosomal_Alteration Ribosomal Alteration (e.g., methylation) Ribosomal_Alteration->Ribosome Prevents Binding Efflux_Pumps Efflux Pumps Efflux_Pumps->Gentamicin Expulsion

Caption: Mechanism of action of gentamicin and common bacterial resistance strategies.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an antibiotic.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While preliminary findings suggest that this compound may possess advantages over standard gentamicin against certain resistant strains, a comprehensive understanding of its efficacy requires further rigorous investigation. The lack of publicly available, quantitative MIC data against a broad panel of clinically relevant, gentamicin-resistant pathogens is a significant knowledge gap. Future research should prioritize the systematic evaluation of this compound's in vitro activity against well-characterized resistant isolates, including those expressing various aminoglycoside-modifying enzymes. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, which will be crucial in determining the potential clinical utility of this compound in the fight against antimicrobial resistance.

Validating the Purity of Synthesized 2-Hydroxygentamicin C1: A Comparison of Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development. For complex molecules like 2-Hydroxygentamicin C1, an aminoglycoside antibiotic, a single analytical method is often insufficient to comprehensively assess its purity profile. This guide presents a comparative overview of orthogonal analytical methods for validating the purity of synthesized this compound, ensuring a comprehensive and reliable assessment of potential impurities. The use of orthogonal methods, which employ different separation and detection principles, provides a higher degree of confidence in the purity assessment.[1][2]

Introduction to this compound and its Potential Impurities

This compound is a derivative of gentamicin C1, a major component of the gentamicin complex produced by fermentation of Micromonospora purpurea.[3][4][5] The synthesis of this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products. Furthermore, impurities inherent to the gentamicin starting material may also be carried through the synthesis. Common impurities associated with gentamicin include other gentamicin components (C1a, C2, C2a, C2b), sisomicin, garamine, and gentamines.[6][7][8] Given that aminoglycosides lack a strong UV-absorbing chromophore, analytical methods that do not rely on UV detection are often preferred.[4][7]

Comparison of Orthogonal Analytical Methods

This guide focuses on three powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Capillary Electrophoresis (CE).

Parameter HPLC-MS HPLC-ELSD Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection based on mass-to-charge ratio.Separation based on polarity, detection based on light scattering of non-volatile analytes.Separation based on electrophoretic mobility in an electric field.[9]
Selectivity High; can distinguish between isomers and compounds with the same retention time but different masses.[6][10]Moderate; dependent on the chromatographic separation.High; offers different selectivity compared to HPLC, especially for charged molecules.[11][12]
Sensitivity Very high; capable of detecting trace-level impurities.[7][8]Moderate; generally less sensitive than MS.[13][14]High; can be very sensitive, especially with certain detection modes.[11]
Quantitation Excellent; provides accurate and precise quantification.[10]Good; response can be non-linear and requires careful calibration.[14][15]Good; requires careful validation of injection precision.[16]
Impurity Identification Excellent; provides molecular weight and fragmentation data for structural elucidation.[6][17]Poor; does not provide structural information.Poor; does not provide structural information.
Throughput Moderate to high.High.High.
Derivatization Generally not required.[7]Not required.Can be performed with or without derivatization.[11][12]

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and specificity, making it ideal for the identification and quantification of impurities.[6][10]

  • Chromatographic System:

    • Column: Synergy Hydro-RP, C18, or similar reversed-phase column.[6]

    • Mobile Phase A: 50 mM trifluoroacetic acid (TFA) in water, pH adjusted to 2 with ammonium solution.[6]

    • Mobile Phase B: Methanol.[6]

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of all components.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[6]

    • Detection Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.[10]

  • Sample Preparation:

    • Dissolve the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a valuable technique for the quantification of non-volatile compounds that lack a UV chromophore.[13][14][15]

  • Chromatographic System:

    • Column: Shiseido ACR C18 or similar reversed-phase column.[13]

    • Mobile Phase: A mixture of 1.0% trifluoroacetic acid solution and acetonitrile (e.g., 92:8 v/v).[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Column Temperature: 35 °C.

  • ELSD System:

    • Drift Tube Temperature: 108 °C.[13]

    • Nebulizer Gas (Nitrogen) Pressure: 3.0 bar.[14]

  • Sample Preparation:

    • Dissolve the synthesized this compound in the mobile phase to a suitable concentration for detection (e.g., 0.5 - 2 mg/mL).

Capillary Electrophoresis (CE)

CE provides a high-resolution separation based on a different principle than HPLC, making it an excellent orthogonal technique.[9][11][12]

  • CE System:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): 0.2 mM cetyltrimethylammonium bromide (CTAB), 1 mM ammonium citrate, pH 3.5.[11]

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Detection: Direct UV detection at a low wavelength (e.g., 195 nm) or potential gradient detection.[11][12]

  • Sample Preparation:

    • Dissolve the synthesized this compound in the BGE or water to a concentration of 1-5 mg/mL.

Orthogonal Validation Workflow

An effective workflow for validating the purity of synthesized this compound involves a multi-step process that leverages the strengths of each orthogonal method.

Orthogonal_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_final_assessment Final Purity Assessment Synthesis Synthesized This compound Initial_Screen Initial Purity Screen (e.g., TLC, NMR) Synthesis->Initial_Screen HPLC_ELSD HPLC-ELSD Analysis (Quantitative Purity) Initial_Screen->HPLC_ELSD Proceed if initial purity is high HPLC_MS HPLC-MS Analysis (Impurity Identification & Quantification) Initial_Screen->HPLC_MS Identify major impurities CE Capillary Electrophoresis (Orthogonal Separation) HPLC_ELSD->CE Purity_Report Comprehensive Purity Report HPLC_ELSD->Purity_Report CE->HPLC_MS Investigate discrepancies CE->Purity_Report HPLC_MS->Purity_Report

References

Safety Operating Guide

Safe Disposal of 2-Hydroxygentamicin C1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Hydroxygentamicin C1, an aminoglycoside antibiotic, is crucial for laboratory safety and environmental protection. As a derivative of Gentamicin, it is considered a hazardous chemical waste and must be managed according to institutional and regulatory guidelines. Under no circumstances should this compound be disposed of in the regular trash or down the drain.

Hazard and Disposal Summary

The following table summarizes key hazard information and disposal recommendations for this compound, based on data for closely related gentamicin compounds.

ParameterInformationCitation
Chemical Class Aminoglycoside AntibioticN/A
Primary Hazards May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
Environmental Hazard Should not be released into the environment.[1]
Primary Disposal Route Hazardous Chemical Waste[4][5]
Incompatible Materials Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses. If there is a risk of aerosolization, respiratory protection may be necessary.[1][2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated items (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.

3. Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any other constituents of the waste mixture.

  • Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste handover.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Handling and Segregation cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Compatible Hazardous Waste Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs end Proper Disposal by EHS ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxygentamicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Hydroxygentamicin C1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data for closely related aminoglycoside antibiotics, including Gentamicin C1a and Gentamicin Sulfate, and are intended to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, which may cause allergic skin reactions or asthma-like symptoms if inhaled, a comprehensive PPE strategy is essential.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of chemical-impermeable gloves. The outer glove should be removed and disposed of after handling. Change gloves regularly.[4]
Body Protection GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4]
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling the powder form where dust may be generated, a NIOSH-certified N95 or N100 respirator is strongly recommended.[5]
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[6]
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of splashing.
Other Shoe Covers & CapRecommended to prevent the spread of contamination.[5]

Handling and Disposal Protocols

Adherence to strict operational and disposal plans is critical to mitigate risks associated with this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Restricted Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle in Ventilated Enclosure don_ppe->handle_compound avoid_dust Avoid Dust/Aerosol Formation handle_compound->avoid_dust decontaminate Decontaminate Surfaces avoid_dust->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste in Sealed Containers doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:

  • Preparation :

    • Work should be conducted in a restricted area with clear signage to prevent unauthorized entry.[4]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Before handling, put on all required PPE as specified in the table above.[4]

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC).[6][7]

    • Avoid the formation of dust and aerosols.[6][8] If working with a powder, use techniques that minimize dust generation.

    • Do not eat, drink, smoke, or apply cosmetics in the handling area.[4]

  • Disposal :

    • All waste, including contaminated PPE and disposable labware, should be collected in suitable, sealed containers for disposal.[1]

    • Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

    • Non-contaminated packaging may be recycled.[8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Emergency Response Workflow

This diagram illustrates the immediate steps to take in case of accidental exposure to this compound.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action First Aid Actions cluster_medical Medical Attention exposure Accidental Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water for 15 min skin_contact->wash_skin flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response for Exposure to this compound.
First Aid Measures:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation or a rash occurs, seek medical attention.[1] Remove contaminated clothing.[6]

  • Eye Contact : Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1][6] Seek medical attention.

  • Inhalation : Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting.[6] Seek medical attention if symptoms occur.[1]

In all cases of doubt or when symptoms persist, seek medical advice.[3] Ensure that medical personnel are aware of the material involved.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.